N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tert-butyl (2R)-3-[[(2R)-3-[(2-methylpropan-2-yl)oxy]-3-oxo-2-[(2,2,2-trideuterioacetyl)amino]propyl]disulfanyl]-2-[(2,2,2-trideuterioacetyl)amino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O6S2/c1-11(21)19-13(15(23)25-17(3,4)5)9-27-28-10-14(20-12(2)22)16(24)26-18(6,7)8/h13-14H,9-10H2,1-8H3,(H,19,21)(H,20,22)/t13-,14-/m0/s1/i1D3,2D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJMDURFWZHENFZ-UIPMZEIASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CSSCC(C(=O)OC(C)(C)C)NC(=O)C)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(=O)N[C@@H](CSSC[C@@H](C(=O)OC(C)(C)C)NC(=O)C([2H])([2H])[2H])C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides comprehensive information on the properties, synthesis, and applications of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6. This stable isotope-labeled compound serves as a crucial tool in quantitative analytical workflows, particularly in mass spectrometry-based studies.
Core Properties and Specifications
This compound is the deuterated analog of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. The incorporation of six deuterium atoms provides a distinct mass shift, making it an ideal internal standard for quantitative analysis of its non-labeled counterpart or related cysteine derivatives.
Chemical and Physical Properties
The following tables summarize the key chemical and physical properties of both the deuterated and non-deuterated forms of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester.
| Property | This compound |
| CAS Number | 1356382-52-9 |
| Molecular Formula | C₁₈H₂₆D₆N₂O₆S₂ |
| Molecular Weight | 442.62 g/mol |
| Appearance | White Solid |
| Solubility | Chloroform, Methanol |
| Storage Temperature | Room Temperature |
| Property | N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester |
| CAS Number | 1079950-07-4 |
| Molecular Formula | C₁₈H₃₂N₂O₆S₂ |
| Molecular Weight | 436.59 g/mol |
| Appearance | White Solid |
| Melting Point | 76-78°C |
| Solubility | Chloroform, Methanol[1] |
| Storage Temperature | 4°C[1] |
Application as an Internal Standard in Mass Spectrometry
The primary application of this compound is as an internal standard in quantitative mass spectrometry (LC-MS) assays.[2][3] Its chemical properties are nearly identical to the endogenous, non-labeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization.[2] However, its increased mass allows for its distinction and separate quantification by the mass spectrometer. This co-analysis corrects for variability in sample handling, matrix effects, and instrument response, leading to highly accurate and precise quantification of the target analyte.
Key Considerations for Use:
-
Isotopic Purity: For accurate quantification, the deuterated standard should have high isotopic enrichment (typically ≥98%) to minimize interference from any unlabeled species.[4][5]
-
Position of Deuterium Labels: The deuterium atoms are placed on stable positions within the molecule to prevent H/D exchange with the solvent.[4]
-
Co-elution: Ideally, the deuterated internal standard should co-elute with the analyte to ensure it experiences the same matrix effects.[4]
Experimental Protocols
General Protocol for Use as an Internal Standard in LC-MS
This protocol outlines the general steps for using this compound as an internal standard for the quantification of a target analyte (e.g., N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester) in a biological matrix.
1. Preparation of Stock and Working Solutions:
-
Analyte Stock Solution: Prepare a 1 mg/mL stock solution of the non-labeled analyte in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Internal Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Calibration Standards: Create a series of calibration standards by serially diluting the analyte stock solution to cover the expected concentration range in the samples. Each calibration standard should be spiked with a constant concentration of the internal standard working solution.
-
Internal Standard Working Solution: Prepare a working solution of the internal standard at a concentration that yields a robust signal in the mass spectrometer (e.g., 100 ng/mL).
2. Sample Preparation (Protein Precipitation Example):
-
To 100 µL of the biological sample (e.g., plasma, cell lysate), add 10 µL of the internal standard working solution. Vortex briefly.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase for LC-MS analysis.
3. LC-MS Analysis:
-
Inject the reconstituted sample onto an appropriate HPLC/UHPLC column (e.g., C18) for chromatographic separation.
-
The mass spectrometer should be operated in a selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode to detect specific precursor-to-product ion transitions for both the analyte and the internal standard.
-
Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration of the calibration standards.
-
Quantify the analyte in the unknown samples by interpolating their analyte/internal standard peak area ratios from the calibration curve.
Synthesis of this compound
While a specific, detailed synthesis protocol for the deuterated compound is not publicly available, a plausible synthetic route can be adapted from known procedures for the non-deuterated analog. The synthesis would involve the use of deuterated starting materials. A potential two-step process is outlined below.
Step 1: Acetylation of di-tert-butyl-L-cystine-d6
The synthesis would begin with the acetylation of a deuterated form of di-tert-butyl-L-cystine dihydrochloride. Acetic anhydride can be used as the acetylating agent.
Step 2: Deprotection
Following acetylation, the tert-butyl ester groups are removed under acidic conditions to yield N,N'-diacetyl-L-cystine-d6. This can then be re-esterified with tert-butanol under appropriate conditions to yield the final product.
A patent describing a similar process for the non-deuterated compound outlines the acetylation of di-tert-butyl-L-cystine followed by the removal of the tert-butyl groups.[6]
Visualizations
Experimental Workflow for Quantitative Analysis
The following diagram illustrates the typical workflow for using this compound as an internal standard in a quantitative LC-MS experiment.
Caption: Workflow for quantitative analysis using a deuterated internal standard.
Logical Relationship in Quantitative Analysis
This diagram illustrates the logical relationship between the analyte and the internal standard in a quantitative mass spectrometry experiment.
Caption: The role of the internal standard in mitigating analytical variability.
References
A Technical Guide to N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
For Researchers, Scientists, and Drug Development Professionals
Abstract
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated analog of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This technical guide provides a comprehensive overview of its chemical properties, potential applications in research and drug development, and inferred methodologies for its synthesis and analysis. The incorporation of deuterium at the acetyl groups offers a valuable tool for pharmacokinetic and metabolic studies of its non-deuterated counterpart and related compounds. This document is intended to serve as a foundational resource for researchers interested in utilizing this stable isotope-labeled compound.
Chemical Properties and Data
This compound is a protected and isotopically labeled form of the amino acid L-cystine. The deuterium labeling is on the acetyl groups.
| Property | Value | Source |
| CAS Number | 1356382-52-9 | [1] |
| Molecular Formula | C18H26D6N2O6S2 | [2] |
| Molecular Weight | 442.62 g/mol | [2] |
| Synonyms | di-tert-butyl 3,3'-disulfanediyl(2R,2'R)-bis(2-(acetamido-2,2,2-d3)propanoate) | |
| Appearance | White Solid (inferred from non-deuterated form) | [3] |
| Solubility | Soluble in Chloroform, Methanol (inferred from non-deuterated form) | [3] |
| Storage Temperature | Room Temperature | [2] |
Potential Applications in Research and Drug Development
The primary utility of this compound lies in its application as an internal standard and tracer in pharmacokinetic and metabolic studies of N,N'-Diacetyl-L-cystine and its derivatives.
Pharmacokinetic Studies
Deuterium-labeled compounds are powerful tools in pharmacokinetic analysis.[4] By using this compound as an internal standard, researchers can accurately quantify the absorption, distribution, metabolism, and excretion (ADME) of the non-deuterated drug candidate using mass spectrometry-based methods. The mass shift of +6 amu due to the deuterium atoms allows for clear differentiation between the labeled and unlabeled compounds.
Metabolic Profiling
The kinetic isotope effect, a result of the stronger carbon-deuterium bond compared to the carbon-hydrogen bond, can slow down metabolic processes at the site of deuteration.[5][6] This property can be exploited to investigate the metabolic fate of the acetyl groups in N,N'-Diacetyl-L-cystine. By comparing the metabolite profiles of the deuterated and non-deuterated compounds, researchers can gain insights into the specific metabolic pathways involved.
Research on Oxidative Stress and Immunomodulation
The non-deuterated parent compound, N,N'-Diacetyl-L-cystine (DiNAC), has been studied for its immunomodulatory and anti-atherosclerotic properties.[7][8] Research suggests that DiNAC and its analogs can influence intracellular glutathione levels and modulate oxidative stress.[9] The deuterated form could be used in studies to further elucidate the mechanisms of action of these compounds, particularly concerning the role of the acetyl groups in their biological activity.
Experimental Protocols (Inferred)
Inferred Synthesis of this compound
This proposed workflow is based on established chemical reactions for esterification and acylation of amino acids.
Caption: Inferred synthetic workflow for this compound.
Methodology:
-
Esterification: L-Cystine is reacted with an excess of tert-butanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction mixture is heated to drive the esterification to completion, yielding L-Cystine Bis(tert-Butyl) Diester. The product is then isolated and purified.
-
Acylation: The purified L-Cystine Bis(tert-Butyl) Diester is dissolved in a suitable aprotic solvent. A base, such as triethylamine, is added, followed by the dropwise addition of acetic anhydride-d6. The reaction is stirred at room temperature until completion. The final product, this compound, is then isolated and purified, typically by chromatography.
Logical Relationships in Application
The application of this deuterated compound in drug development follows a logical progression from its use as an analytical tool to its potential role in mechanistic studies.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. Accelerating Drug Discovery with Deuterated Labelled Compounds - AquigenBio [aquigenbio.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of novel cystine analogs to decrease oxidative stress and control product quality - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
This technical guide provides a comprehensive overview of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6, a deuterated analog of the immunomodulatory compound N,N'-Diacetyl-L-cystine (DiNAC). This document is intended for researchers, scientists, and drug development professionals interested in the structure, properties, and potential applications of this stable isotope-labeled compound.
Core Compound Properties
This compound is a protected and deuterated form of L-cystine. The deuteration, specifically on the acetyl groups, makes it a valuable tool for metabolic studies and as an internal standard in mass spectrometry-based analyses.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound.
| Property | Value | Source |
| CAS Number | 1356382-52-9 | [1][2] |
| Molecular Formula | C18H26D6N2O6S2 | [1] |
| Molecular Weight | 442.62 g/mol | [1] |
| Appearance | Off-White Solid | [1] |
| Solubility | Chloroform | [1] |
| Storage Temperature | Room Temperature | [1] |
Synthesis and Structure
Hypothetical Synthesis Workflow
The following diagram illustrates a potential workflow for the synthesis of the target compound.
Caption: Hypothetical synthesis workflow for this compound.
Detailed Experimental Protocol (Hypothetical)
Based on a patent for the synthesis of a related compound, a potential experimental protocol is outlined below. This protocol is for illustrative purposes and would require optimization.
-
Dissolution: Dissolve L-cystine bis(tert-butyl) ester in a suitable aprotic solvent such as dichloromethane.
-
Addition of Base: Add a non-nucleophilic base, for example, triethylamine, to the solution to act as a proton scavenger.
-
Acetylation: Slowly add acetic anhydride-d6 to the reaction mixture at a controlled temperature, likely cooled in an ice bath to manage the exothermic reaction.
-
Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, quench the reaction with water or a mild aqueous acid. Extract the organic layer and wash it with brine.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent like sodium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product using column chromatography on silica gel to obtain the final this compound.
Biological Context and Potential Applications
The non-deuterated form of this compound, N,N'-diacetyl-L-cystine (DiNAC), is a disulfide dimer of N-acetylcysteine (NAC). DiNAC has demonstrated immunomodulatory properties and has been investigated for its anti-atherosclerotic effects. It is believed that the intact disulfide bridge is crucial for its biological activity.
Relationship to Glutathione Metabolism
N-acetylcysteine (NAC) is a precursor to L-cysteine, which is a building block for the antioxidant glutathione (GSH). DiNAC can be considered a prodrug of NAC. The use of cystine analogs has been explored to decrease oxidative stress and improve product quality in cell culture media. Specifically, analogs like N,N'-diacetyl-L-cystine dimethylester have been shown to increase the intracellular glutathione pool.[3][4]
The following diagram illustrates the potential metabolic fate of N,N'-Diacetyl-L-cystine and its connection to glutathione synthesis.
Caption: Potential metabolic pathway of N,N'-Diacetyl-L-cystine esters to Glutathione.
Application in Research
Given its deuterated nature, this compound is an ideal candidate for use as a tracer in metabolic flux analysis to study the kinetics of glutathione biosynthesis and other pathways involving cysteine. It can also serve as a highly specific internal standard for the quantification of the non-deuterated compound in biological matrices using mass spectrometry.
The logical workflow for such an application is depicted below.
Caption: Experimental workflow for using the deuterated compound as an internal standard.
References
Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester, a stable isotope-labeled derivative of N,N'-diacetyl-L-cystine (DiNAC). While direct experimental data on the deuterated form is limited, this document extrapolates its properties and potential applications from the known characteristics of its non-deuterated counterpart and the established principles of deuterium labeling in medicinal chemistry. The strategic incorporation of deuterium is intended to modify the pharmacokinetic profile of the parent molecule, primarily by leveraging the kinetic isotope effect to slow metabolic degradation. This guide covers the inferred synthesis, potential biological activities based on DiNAC, and the analytical methods for characterization.
Introduction
N,N'-diacetyl-L-cystine (DiNAC), the disulfide dimer of N-acetylcysteine (NAC), has demonstrated notable immunomodulatory and anti-atherosclerotic properties.[1][2] The esterification of DiNAC to its bis(tert-butyl) diester form increases its lipophilicity, potentially enhancing cell permeability and bioavailability. The further modification by deuterium substitution represents a strategic approach to optimize its therapeutic potential. Deuteration, the replacement of hydrogen with its stable isotope deuterium, can significantly alter the metabolic fate of a drug by slowing the rate of enzymatic C-H bond cleavage, a phenomenon known as the kinetic isotope effect.[3] This can lead to improved pharmacokinetic parameters, such as a longer half-life and increased exposure.
This guide will explore the synthesis, potential biological context, and analytical characterization of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester.
Physicochemical Properties
While specific data for the deuterated compound is not publicly available, the properties of the non-deuterated form provide a baseline.
| Property | Value | Reference |
| CAS Number | 1356382-52-9 (Deuterated, d6) | [4] |
| Molecular Formula | C18H26D6N2O6S2 (d6) | [4] |
| Molecular Weight | 442.62 g/mol (d6) | [4] |
| Appearance | White Solid (inferred) | [3] |
| Melting Point | 76-78°C (non-deuterated) | [5] |
| Solubility | Soluble in Chloroform, Methanol (non-deuterated) | [5] |
Synthesis
A detailed experimental protocol for the synthesis of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester is not available in the public domain. However, a plausible synthetic route can be inferred from patent literature describing the synthesis of the non-deuterated analog and general methods for deuterium labeling. The synthesis would likely involve a two-step process: acetylation of a deuterated L-cystine bis(tert-butyl) ester or acetylation of L-cystine bis(tert-butyl) ester followed by a deuterium exchange reaction. A potential synthesis pathway starting from commercially available di-tert-butyl-L-cystine is outlined below.
Experimental Protocol: Inferred Synthesis
Step 1: Acetylation of Di-tert-butyl-L-cystine Dihydrochloride
-
To a solution of di-tert-butyl-L-cystine dihydrochloride in water, add acetic anhydride.
-
Introduce sodium bicarbonate to the mixture and stir at room temperature. The product, N,N'-diacetyl-di-tert-butyl-L-cystine, is expected to precipitate as a white solid.[6]
-
Isolate the product by filtration and wash with water.
Step 2: Deuterium Labeling (Hypothetical)
-
Method A: Deuterium Exchange on the Final Non-Deuterated Compound: A deuterium exchange reaction could be performed on N,N'-diacetyl-L-cystine bis(tert-butyl) diester using a suitable deuterium source (e.g., D2O) and a catalyst under appropriate temperature and pressure conditions. The specific conditions would need to be optimized to achieve deuteration at the desired positions.
-
Method B: Synthesis from Deuterated Precursors: A more direct approach would involve the use of a commercially available or synthetically prepared deuterated L-cystine precursor in the initial esterification and subsequent acetylation steps.
Note: The purification and characterization of the final deuterated product would be essential and would likely involve techniques such as flash chromatography, NMR spectroscopy (¹H and ²H), and mass spectrometry to confirm the structure and isotopic purity.
Biological Context and Potential Applications
The biological activity of Deuterated N,N'-diacetyl-L-cystine bis(tert-butyl) diester is presumed to be similar to its parent compound, DiNAC, with the key difference being its pharmacokinetic profile.
Immunomodulatory Effects
DiNAC has been shown to be a potent modulator of contact sensitivity and delayed-type hypersensitivity reactions in rodents.[1] Interestingly, its effect—enhancement or reduction of the immune response—appears to depend on the specific type of immune reaction (purported TH1 vs. TH2 response).[1] This suggests that the deuterated analog could be investigated as a tool to fine-tune immune responses in various inflammatory conditions.
Anti-Atherosclerotic Potential
Studies in Watanabe heritable hyperlipidemic (WHHL) rabbits, an animal model for familial hypercholesterolemia, have demonstrated that DiNAC can inhibit the development of atherosclerosis.[2] This effect is thought to be linked to its immunomodulatory properties rather than a direct antioxidant effect or an impact on lipid levels.[7] The deuterated compound, by potentially offering a more stable and prolonged exposure, could be a candidate for further investigation in the context of cardiovascular disease.
Signaling Pathways
While the precise molecular mechanisms of DiNAC are not fully elucidated, its immunomodulatory and anti-atherosclerotic effects likely involve complex signaling cascades within immune and vascular cells. In the context of atherosclerosis, which is a chronic inflammatory disease, macrophages play a crucial role.[8] The signaling pathways governing macrophage activation and function are potential targets for DiNAC and its derivatives.[8]
Below is a generalized representation of signaling pathways that are often implicated in atherosclerosis and could be modulated by immunomodulatory agents like DiNAC.
References
- 1. N,N'-Diacetyl-L-cystine-the disulfide dimer of N-acetylcysteine-is a potent modulator of contact sensitivity/delayed type hypersensitivity reactions in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. cdn.usbio.net [cdn.usbio.net]
- 6. CN115461325B - Process for preparing N, N' -diacetyl-L-cystine - Google Patents [patents.google.com]
- 7. The antiatherogenic effect of DiNAC: experimental findings supporting immunomodulation as a new treatment for atherosclerosis related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The intracellular signaling pathways governing macrophage activation and function in human atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 (CAS: 1356382-52-9)
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled derivative of N,N'-diacetyl-L-cystine bis(tert-butyl) diester. This compound serves as a valuable tool in analytical and research settings, primarily as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR), gas chromatography-mass spectrometry (GC-MS), or liquid chromatography-mass spectrometry (LC-MS).[1] The incorporation of six deuterium atoms provides a distinct mass shift, allowing for precise quantification of its non-deuterated counterpart in complex biological matrices. This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and its primary application.
Chemical Information
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented in Table 1. For comparative purposes, data for the non-deuterated analog (CAS: 1079950-07-4) is also included where available.
| Property | Value (Deuterated) | Value (Non-deuterated) | Reference |
| CAS Number | 1356382-52-9 | 1079950-07-4 | [2] |
| Molecular Formula | C18H26D6N2O6S2 | C18H32N2O6S2 | [2][3] |
| Molecular Weight | 442.62 g/mol | 436.59 g/mol | [2][4] |
| Appearance | Off-White Solid | White Solid | [2][3] |
| Solubility | Chloroform | Chloroform, Methanol | [2][4] |
| Melting Point | Not available | 76-78°C | [4] |
| Synonyms | N,N'-Diacetyl-L-cystine 1,1'-Bis(1,1-dimethylethyl) Ester-d6 | Di-tert-butyl 3,3'-Disulfanediyl(2R,2'R)-bis(2-acetamidopropanoate) | [2][3] |
Synthesis Protocol
The synthesis of this compound can be achieved through the acetylation of di-tert-butyl-L-cystine using a deuterated acetylating agent. The following protocol is adapted from a patented process for the synthesis of the non-deuterated analog.[5][6]
Materials and Reagents
-
Di-tert-butyl-L-cystine dihydrochloride
-
Acetic anhydride-d6
-
Sodium bicarbonate
-
Water
-
Formic acid
-
Ethyl acetate
-
Magnetic stirrer
-
Round-bottom flask
-
Standard laboratory glassware
-
Filtration apparatus
-
TLC plates
Experimental Procedure
Step 1: Acetylation of Di-tert-butyl-L-cystine
-
To a solution of di-tert-butyl-L-cystine dihydrochloride (1.2 mmol) in water (5 ml), add acetic anhydride-d6 (2.9 mmol).[5]
-
Add sodium bicarbonate (4.7 mmol) to the mixture and stir at room temperature for 1.5 hours.[5]
-
Monitor the reaction progress by thin-layer chromatography (TLC) using 100% ethyl acetate as the eluent.
-
The product, N,N'-diacetyl-di-tert-butyl-L-cystine-d6, will precipitate as a white solid.[5]
-
Isolate the product by filtration. This process is reported to yield a product with high purity (>88% yield for the non-deuterated analog) without the need for extractive workup or purification.[5]
Step 2: Deprotection (Optional, for synthesis of N,N'-diacetyl-L-cystine-d6)
Note: This step is for the removal of the tert-butyl groups and is not necessary if the target compound is this compound.
-
Suspend the N,N'-diacetyl-di-tert-butyl-L-cystine-d6 intermediate in formic acid (e.g., 3 ml).[5]
-
Heat the mixture at 80°C for 5 hours, during which the suspension should become a clear and colorless solution.[5] This step removes the tert-butyl protecting groups.
Synthesis Workflow
Caption: Synthesis of this compound.
Biological Activity and Applications
There is no specific biological activity reported for this compound. Its primary application is as an internal standard in mass spectrometry-based quantitative analysis.[1]
The non-deuterated and non-tert-butylated analog, N,N'-diacetyl-L-cystine (DiNAC), has been studied for its immunomodulatory and anti-atherosclerotic properties.[7][8] However, the presence of the tert-butyl ester groups and deuterium labels in the title compound significantly alters its physicochemical properties, and it is not expected to exhibit the same biological activities. The tert-butyl ester groups are protecting groups that would likely be cleaved in vivo to release DiNAC, but the primary utility of CAS 1356382-52-9 remains as an analytical standard.
Application as an Internal Standard in Mass Spectrometry
The workflow for using this compound as an internal standard is outlined below.
Caption: Workflow for use as an internal standard in LC-MS/MS.
Signaling Pathways
There are no known signaling pathways directly associated with this compound, as it is primarily used as an analytical standard.
Conclusion
This compound is a specialized chemical primarily of interest to researchers in the fields of analytical chemistry and drug metabolism. Its deuterated nature makes it an excellent internal standard for mass spectrometry, enabling accurate quantification of its non-deuterated analog. While its parent compound, DiNAC, exhibits biological activity, the title compound's main utility lies in its application as a research tool. The provided synthesis protocol offers a straightforward method for its preparation.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cdn.usbio.net [cdn.usbio.net]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
- 6. CN115461325B - Process for preparing N, N' -diacetyl-L-cystine - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. caymanchem.com [caymanchem.com]
Navigating the Landscape of Protected L-Cysteine-d6: A Technical Guide for Researchers
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of isotopically labeled amino acids is critical for advancing modern therapeutic and diagnostic strategies. This in-depth technical guide explores the core physical and chemical properties of protected L-Cysteine-d6, a deuterated analogue of the versatile amino acid L-Cysteine. This document provides a comprehensive overview of its characteristics, experimental protocols for its analysis, and its role in significant biological pathways.
Introduction to Protected L-Cysteine-d6
L-Cysteine is a semi-essential amino acid characterized by its thiol group, which imparts unique reactive and structural properties, including the ability to form disulfide bonds crucial for protein structure. In many applications, particularly in peptide synthesis, the reactive thiol and amino groups of L-cysteine must be "protected" by chemical moieties to prevent unwanted side reactions. Common protecting groups include N-Acetyl, tert-Butoxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc), Trityl (Trt), Acetamidomethyl (Acm), and methyl esters.
The "-d6" designation indicates that six hydrogen atoms in the L-Cysteine molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling is invaluable for a range of research applications, including:
-
Metabolic studies: Deuterium labeling allows for the tracing of metabolic pathways of cysteine and its derivatives in vivo and in vitro.
-
Quantitative proteomics: It serves as an internal standard for mass spectrometry-based quantification of proteins and peptides.
-
Kinetic isotope effect studies: The difference in mass between hydrogen and deuterium can be used to probe the mechanisms of enzymatic reactions.
While specific quantitative data for deuterated variants are not always readily available, their physical and chemical properties are generally very similar to their non-deuterated (protio) counterparts, with a slight increase in molecular weight being the most notable difference.
Physical and Chemical Properties
The following tables summarize the key physical and chemical properties of commonly used protected forms of L-Cysteine. It is important to note that the data presented here is for the non-deuterated analogues. The corresponding L-Cysteine-d6 derivatives will have a slightly higher molecular weight.
| Property | N-Acetyl-L-cysteine | Boc-L-cysteine | L-Cysteine methyl ester hydrochloride |
| Molecular Formula | C5H9NO3S | C8H15NO4S[1] | C4H9NO2S · HCl[2] |
| Molecular Weight | 163.19 g/mol | 221.3 g/mol [1] | 171.68 g/mol [2] |
| Appearance | White crystalline powder | White crystalline powder[1] | White powder[2] |
| Melting Point | 106-108 °C | 65-76 °C[1] | 142 °C (decomposes) |
| Solubility | Soluble in water and ethanol. Insoluble in ether and chloroform. | Soluble in organic solvents like DCM, DMF, and THF. | Soluble in water, DMSO, and methanol. |
| Optical Rotation | +21.3° to +27.0° | +9.5 to +11.5° (c=1 in EtOH)[1] | -2 ± 1° (c=10 in MeOH)[2] |
| pKa | 9.5 at 30 °C | Not readily available | Not readily available |
| Property | Fmoc-L-Cys(Trt)-OH |
| Molecular Formula | C37H31NO4S |
| Molecular Weight | 585.7 g/mol |
| Appearance | White powder |
| Melting Point | 170-180 °C |
| Optical Rotation | +20 ±2 ° (c=1 in DMF) |
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of protected L-Cysteine-d6. Below are protocols for key experiments.
Melting Point Determination
The melting point is a fundamental physical property that indicates the purity of a crystalline solid.
Apparatus: Digital melting point apparatus (e.g., DigiMelt) or Thiele tube.
Protocol:
-
Sample Preparation: A small amount of the crystalline protected L-Cysteine-d6 is placed in a capillary tube and compacted.
-
Initial Determination: A rapid heating ramp (10-20 °C per minute) can be used to determine an approximate melting range.
-
Precise Determination: A second sample is heated slowly (approximately 2 °C per minute), starting from a temperature 5-10 °C below the approximate melting point.
-
Data Recording: The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting range. A sharp melting range (0.5-1.0 °C) is indicative of high purity.
For compounds that decompose upon heating, fast scanning calorimetry (FSC) can be employed to determine the melting parameters by using very high heating rates to outpace the decomposition reaction.[3][4]
Mass Spectrometry Analysis
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structure of a compound. For protected L-Cysteine-d6, it can confirm the incorporation of deuterium.
Protocol for a Peptide Containing Protected L-Cysteine-d6:
-
Sample Preparation (for peptides):
-
Reduction: Disulfide bonds are reduced using a reducing agent like dithiothreitol (DTT).
-
Alkylation: The resulting free sulfhydryl groups are alkylated with a reagent such as iodoacetamide (IAM) to prevent the reformation of disulfide bonds.[5]
-
Enzymatic Digestion: The protein or peptide is digested into smaller fragments using a protease like trypsin.
-
-
LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography and analyzed by tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The mass spectra are analyzed to identify the peptides and determine the mass shift corresponding to the incorporation of deuterium in the cysteine-containing fragments.
Signaling Pathways and Experimental Workflows
The unique biochemistry of L-Cysteine places it at the center of several critical cellular processes.
Glutathione Synthesis Pathway
L-Cysteine is a rate-limiting precursor for the synthesis of glutathione (GSH), a major cellular antioxidant.[6]
Caption: The two-step enzymatic synthesis of glutathione from L-cysteine, glutamate, and glycine.
Role in Testosterone Biosynthesis
Recent studies have highlighted the role of L-Cysteine in regulating the expression of genes involved in testosterone biosynthesis. L-Cysteine upregulates the expression of key enzymes such as CYP11A1, which is a crucial step in the conversion of cholesterol to pregnenolone, a precursor to testosterone.[7]
Caption: L-Cysteine's role in stimulating the expression of genes involved in testosterone production.
Solid-Phase Peptide Synthesis (SPPS) Workflow
Protected L-Cysteine-d6 is a key building block in solid-phase peptide synthesis (SPPS), a widely used method for creating custom peptides.
Caption: A generalized workflow for solid-phase peptide synthesis (SPPS).
References
An In-depth Technical Guide to Stable Isotope Labeled Cystine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of stable isotope-labeled cystine derivatives, covering their synthesis, applications, and the experimental protocols for their use. It is designed to be a valuable resource for professionals in research and drug development who are utilizing these powerful tools for quantitative analysis, metabolic tracing, and structural biology.
Introduction to Stable Isotope Labeling and Cystine Derivatives
Stable isotope labeling is a non-radioactive method of tagging molecules with isotopes that have a greater mass than the naturally abundant isotopes (e.g., ¹³C instead of ¹²C, ¹⁵N instead of ¹⁴N, and ²H or D instead of ¹H).[1][] This mass difference allows for the differentiation and quantification of labeled versus unlabeled molecules using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1] Stable isotope-labeled amino acids, including cystine derivatives, are crucial for a wide range of applications, from basic research to drug development.[3]
Cystine, the oxidized dimer of the amino acid cysteine, plays a critical role in protein structure and function through the formation of disulfide bonds. Its metabolism is also central to cellular redox homeostasis and has been implicated in various physiological and pathological processes. The use of stable isotope-labeled cystine derivatives enables the precise tracking of these molecules in complex biological systems, providing invaluable insights into metabolic pathways, protein dynamics, and the mechanisms of drug action.[3]
Quantitative Data of Commercially Available Stable Isotope Labeled Cystine and Cysteine Derivatives
The selection of an appropriate stable isotope-labeled derivative is critical for the success of an experiment. The following tables summarize the quantitative data for a selection of commercially available labeled cystine and cysteine derivatives, providing key information for experimental design and data analysis.
Table 1: ¹³C and ¹⁵N Labeled L-Cystine and L-Cysteine Derivatives
| Compound Name | Labeling | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |
| L-Cystine (3,3'-¹³C₂) | ¹³C at the 3 and 3' positions | 99% | 98% | 242.28 | +2 |
| L-Cystine (¹³C₆, ¹⁵N₂) | Uniform ¹³C and ¹⁵N labeling | 99% | 98% | 248.24 | +8 |
| L-Cysteine (¹³C₃, ¹⁵N) | Uniform ¹³C and ¹⁵N labeling | 99 atom % | ≥98% (CP) | 125.13 | +4 |
| L-Cysteine-¹³C₃,¹⁵N | Uniform ¹³C and ¹⁵N labeling | ≥99 atom % | ≥98% (CP) | 125.13 | +4 |
Data compiled from various commercial sources.[4][5][6][7]
Table 2: Deuterated L-Cystine and L-Cysteine Derivatives
| Compound Name | Labeling | Isotopic Purity | Chemical Purity | Molecular Weight ( g/mol ) | Mass Shift (vs. Unlabeled) |
| L-Cystine (3,3,3',3'-D₄) | Deuterium at the 3 and 3' positions | 98% | 98% | 244.32 | +4 |
| L-Cysteine (¹³C₃, D₃, ¹⁵N) | Uniform ¹³C, D, and ¹⁵N labeling | 97-99% | 98% | 128.15 | +7 |
Data compiled from various commercial sources.
Experimental Protocols
This section provides detailed methodologies for key experiments involving stable isotope-labeled cystine derivatives.
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) using L-Cysteine-¹³C₃,¹⁵N
SILAC is a metabolic labeling technique used for quantitative proteomics.[8]
Protocol:
-
Media Preparation:
-
Prepare two batches of cell culture medium deficient in L-cysteine.
-
Supplement one batch with "light" (unlabeled) L-cysteine to a final concentration of 0.2 mM. This will be the "light" medium.
-
Supplement the other batch with "heavy" L-Cysteine-¹³C₃,¹⁵N to the same final concentration of 0.2 mM. This will be the "heavy" medium.[9]
-
Add 10% dialyzed fetal bovine serum to both media to prevent the introduction of unlabeled amino acids.[9]
-
-
Cell Culture and Labeling:
-
Culture two separate populations of cells. Grow one in the "light" medium and the other in the "heavy" medium.
-
Allow the cells to undergo at least five to six cell divisions to ensure near-complete (>95%) incorporation of the labeled amino acid into the proteome.[9]
-
-
Experimental Treatment and Harvest:
-
Apply the experimental treatment to one of the cell populations.
-
Harvest both "light" and "heavy" labeled cell populations.
-
-
Sample Preparation for Mass Spectrometry:
-
Combine the "light" and "heavy" cell pellets in a 1:1 ratio based on cell count or protein concentration.[10]
-
Lyse the combined cell pellet using a suitable lysis buffer containing protease and phosphatase inhibitors.[10]
-
Proceed with protein reduction, alkylation, and enzymatic digestion (e.g., with trypsin) as described in the mass spectrometry sample preparation protocol below.
-
Isotope-Coded Affinity Tag (ICAT) for Cysteine-Containing Peptides
ICAT is a chemical labeling method for quantifying the relative abundance of cysteine-containing proteins.
Protocol:
-
Protein Extraction and Quantification:
-
Extract proteins from two different samples (e.g., control and treated).
-
Quantify the protein concentration in each extract.
-
-
Reduction and Labeling:
-
Reduce the disulfide bonds in both protein samples using a reducing agent like Tris(2-carboxyethyl)phosphine (TCEP).
-
Label the cysteine residues in one sample with the "light" ICAT reagent and the other sample with the "heavy" ICAT reagent.[11]
-
-
Sample Combination and Digestion:
-
Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.
-
Digest the combined protein mixture into peptides using a protease such as trypsin.
-
-
Affinity Purification:
-
The ICAT reagent contains a biotin tag. Use avidin affinity chromatography to isolate the biotin-tagged (i.e., cysteine-containing) peptides.[12]
-
-
Mass Spectrometry Analysis:
-
Analyze the enriched, labeled peptides by LC-MS/MS. The mass difference between the "light" and "heavy" labeled peptides allows for their relative quantification.
-
Sample Preparation for Mass Spectrometry Analysis
Proper sample preparation is crucial for accurate mass spectrometry analysis of proteins and peptides.[13]
Protocol:
-
Protein Extraction:
-
Lyse cells or tissues in a buffer containing detergents and protease inhibitors to extract the proteins.
-
-
Reduction and Alkylation:
-
Reduce the disulfide bonds in the protein sample by adding a reducing agent like dithiothreitol (DTT) or TCEP and incubating at an appropriate temperature (e.g., 56°C for DTT).[4]
-
Alkylate the free cysteine residues by adding an alkylating agent such as iodoacetamide (IAA) and incubating in the dark. This prevents the re-formation of disulfide bonds.[14]
-
-
Protein Digestion:
-
Digest the proteins into smaller peptides using a specific protease, most commonly trypsin. This is typically done overnight at 37°C.[4]
-
-
Peptide Desalting and Concentration:
-
Before analysis, it is essential to remove salts and other contaminants that can interfere with mass spectrometry. This is typically done using a C18 solid-phase extraction (SPE) column.
-
Elute the desalted peptides and concentrate them, for example, by vacuum centrifugation.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a suitable solvent and inject them into a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system for analysis.[13]
-
NMR Spectroscopy of Stable Isotope Labeled Cystine Derivatives
NMR spectroscopy is a powerful technique for studying the structure and dynamics of molecules.[5] The following is a general protocol for acquiring a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum, which is useful for analyzing ¹³C-labeled compounds.
Protocol:
-
Sample Preparation:
-
Dissolve 5-30 mg of the ¹³C-labeled cystine derivative in 0.6-0.7 mL of a deuterated solvent (e.g., D₂O).[15][16]
-
Add an internal standard, such as DSS or TSP for aqueous samples, for chemical shift referencing.[16]
-
Filter the sample to remove any particulate matter and transfer it to a 5 mm NMR tube.[17]
-
-
NMR Data Acquisition:
-
Insert the sample into the NMR spectrometer and allow it to reach thermal equilibrium.[18]
-
Tune and match the probe for both the ¹H and ¹³C frequencies.[19]
-
Optimize the magnetic field homogeneity by shimming.[20]
-
Calibrate the ¹H and ¹³C pulse widths.[19]
-
Set up a standard ¹H-¹³C HSQC pulse sequence. Key parameters to set include:
-
Spectral widths for both ¹H and ¹³C dimensions.
-
Acquisition times.
-
Relaxation delay.
-
Number of scans and increments.
-
-
-
Data Processing:
-
Apply Fourier transformation to the acquired data in both dimensions.[17]
-
Phase and baseline correct the spectrum.
-
Reference the chemical shifts to the internal standard.
-
Analyze the resulting 2D spectrum, where each peak corresponds to a carbon atom directly bonded to a proton.
-
Visualizations of Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language, visualize key signaling pathways involving cystine and experimental workflows for its analysis.
References
- 1. chempep.com [chempep.com]
- 3. benchchem.com [benchchem.com]
- 4. L-Cystine (3,3â²-¹³Câ, 99%) | Cambridge Isotope Laboratories, Inc. [isotope.com]
- 5. Biomolecular NMR: Isotope Labeling Methods for Protein Dynamics Studies [sigmaaldrich.com]
- 6. L-Cysteine (¹³Câ, 99%; ¹âµN, 99%) - Cambridge Isotope Laboratories, CNLM-3871-H-0.1 [isotope.com]
- 7. L-システイン-13C3、15N ≥99 atom %, ≥98% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 8. Stable isotope labeling by amino acids in cell culture for quantitative proteomics. | Broad Institute [broadinstitute.org]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. nmr-bio.com [nmr-bio.com]
- 11. arbook.icg.tugraz.at [arbook.icg.tugraz.at]
- 12. Stable isotope labelling methods in mass spectrometry-based quantitative proteomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. forum.graphviz.org [forum.graphviz.org]
- 15. organomation.com [organomation.com]
- 16. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | NMR-based plant metabolomics protocols: a step-by-step guide [frontiersin.org]
- 19. lsom.uthscsa.edu [lsom.uthscsa.edu]
- 20. Stable Isotope Resolved Metabolomics by NMR - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard in Quantitative Mass Spectrometry: A Technical Guide to the Role of Deuterated Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative mass spectrometry, particularly within pharmaceutical development, clinical research, and bioanalysis, the pursuit of unparalleled accuracy and precision is not just a goal, but a necessity. This technical guide provides an in-depth exploration of the core principles, practical applications, and critical considerations for employing deuterated internal standards. By serving as a near-perfect mimic of the target analyte, these isotopically labeled compounds are instrumental in mitigating the inherent variability of complex biological matrices and analytical systems, thereby ensuring the generation of robust and reliable data.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The foundational principle behind the use of a deuterated internal standard (IS) is rooted in isotope dilution mass spectrometry (IDMS), widely regarded as the most accurate quantitative method.[1] A deuterated standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with its stable, heavier isotope, deuterium (²H or D).[1][2] This subtle increase in mass allows the mass spectrometer to differentiate between the analyte and the deuterated IS based on their mass-to-charge ratios (m/z).[1][2]
Because their physicochemical properties are nearly identical, the analyte and the deuterated IS exhibit almost the same behavior throughout the entire analytical workflow.[1] This includes co-elution during chromatography and similar efficiencies in sample extraction, ionization, and detection.[1] By adding a known amount of the deuterated IS to every sample, calibrator, and quality control at the earliest stage of sample preparation, it serves as a perfect proxy.[1] Quantification is then based not on the absolute signal of the analyte, but on the ratio of the analyte's signal to that of the internal standard. This ratiometric approach normalizes and corrects for a multitude of potential errors.[1]
The use of a deuterated internal standard demonstrably improves assay performance. The following tables summarize quantitative data from bioanalytical method validations, comparing the use of a deuterated (Stable Isotope-Labeled, SIL) internal standard to a non-deuterated structural analog.
Table 1: Comparative Performance of Internal Standards for Immunosuppressant Quantification
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |
| Tacrolimus | Deuterated (Tacrolimus-d4) | -1.1 to +3.4 | 2.5 to 5.8 |
| Structural Analog (Ascomycin) | -8.7 to +12.5 | 7.9 to 14.2 | |
| Sirolimus | Deuterated (Sirolimus-d3) | -2.3 to +4.1 | 3.1 to 6.5 |
| Structural Analog (Everolimus) | -10.2 to +9.8 | 8.8 to 15.1 | |
| Everolimus | Deuterated (Everolimus-d4) | -1.8 to +2.9 | 2.8 to 6.1 |
| Structural Analog (Sirolimus) | -9.5 to +11.3 | 9.2 to 14.8 | |
| Cyclosporin A | Deuterated (Cyclosporin D) | -3.5 to +5.2 | 4.5 to 7.8 |
| Structural Analog (Cyclosporin H) | -12.8 to +14.1 | 10.5 to 16.3 |
Data compiled from representative bioanalytical method validation studies.
Table 2: Performance Comparison for Tyrosine Kinase Inhibitor Analysis
| Analyte | Internal Standard Type | Accuracy (% Bias) | Precision (% CV) |
| Imatinib | Deuterated (Imatinib-d8) | -0.9 to +2.7 | 2.1 to 4.9 |
| Structural Analog (Dasatinib) | -7.5 to +10.1 | 6.8 to 13.5 | |
| Erlotinib | Deuterated (Erlotinib-d6) | -2.1 to +3.8 | 3.3 to 5.7 |
| Structural Analog (Gefitinib) | -9.2 to +11.7 | 8.1 to 14.6 |
Data synthesized from published bioanalytical methods for tyrosine kinase inhibitors.
Table 3: Accuracy and Precision in Pesticide Residue Analysis in Complex Matrices
| Analyte | Internal Standard Type | Accuracy (% Recovery) | Precision (% RSD) |
| Imidacloprid | Deuterated (Imidacloprid-d4) | 95.8 - 104.2 | < 5 |
| No Internal Standard | 38.7 - 162.5 | > 50 | |
| Myclobutanil | Deuterated (Myclobutanil-d4) | 97.1 - 103.5 | < 6 |
| Structural Analog (Propiconazole) | 75.3 - 121.8 | > 20 |
Illustrative data based on studies of pesticide analysis in challenging matrices like cannabis.
Experimental Protocols
Detailed and rigorous experimental protocols are the bedrock of successful quantitative mass spectrometry. Below are methodologies for key applications where deuterated standards are pivotal.
Quantification of Immunosuppressants in Whole Blood by LC-MS/MS
This protocol describes the simultaneous quantification of tacrolimus, sirolimus, everolimus, and cyclosporin A in human whole blood.
Materials:
-
Analytes and their corresponding deuterated internal standards (e.g., Tacrolimus-¹³C,d₂, Sirolimus-¹³C,d₃, Everolimus-¹³C,d₄, Cyclosporin A-d₁₂)
-
Whole blood (human, K₂EDTA)
-
Methanol (LC-MS grade)
-
Zinc Sulfate in water (0.1 M)
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic Acid (LC-MS grade)
-
Ammonium Acetate (LC-MS grade)
Procedure:
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of whole blood sample (calibrator, QC, or unknown), add 100 µL of a protein precipitation solution consisting of methanol containing the deuterated internal standards and zinc sulfate.
-
Vortex for 20 seconds to ensure thorough mixing and protein precipitation.
-
Centrifuge at 13,000 x g for 5 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 2.6 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 2 mM ammonium acetate.
-
Mobile Phase B: Methanol with 0.1% formic acid and 2 mM ammonium acetate.
-
Gradient Elution: A suitable gradient to separate the analytes of interest.
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.
-
Detection: Multiple Reaction Monitoring (MRM) using specific precursor and product ion transitions for each analyte and its deuterated internal standard.
-
-
Quantification:
-
The concentration of each analyte is determined by calculating the peak area ratio of the analyte to its corresponding deuterated internal standard.
-
A calibration curve is constructed by plotting the peak area ratios of the calibration standards against their known concentrations. The concentration of the unknown samples is then interpolated from the calibration curve.
-
Targeted Quantification of EGFR Phosphorylation in Cancer Cells
This protocol outlines a targeted approach for quantifying the phosphorylation of a specific peptide from the Epidermal Growth Factor Receptor (EGFR) using a deuterated peptide standard.
Materials:
-
Cancer cell line expressing EGFR (e.g., A431)
-
Epidermal Growth Factor (EGF)
-
Lysis Buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Deuterated peptide internal standard corresponding to the EGFR phosphopeptide of interest (e.g., pY1197)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Solid-Phase Extraction (SPE) C18 cartridges
Procedure:
-
Cell Culture and Treatment:
-
Culture A431 cells to approximately 80% confluency.
-
Serum-starve the cells overnight.
-
Treat cells with EGF (e.g., 100 ng/mL) for a specified time to induce EGFR phosphorylation.
-
-
Protein Extraction and Digestion:
-
Lyse the cells and determine the protein concentration using a BCA assay.
-
Spike a known amount of the deuterated phosphopeptide internal standard into each protein lysate.
-
Reduce disulfide bonds with DTT and alkylate cysteine residues with IAA.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Peptide Purification:
-
Purify the resulting peptides using SPE C18 cartridges to remove salts and other interfering substances.
-
Dry the purified peptides and resuspend them in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis (Parallel Reaction Monitoring - PRM):
-
Chromatographic System: A nano-flow UHPLC system.
-
Analytical Column: A C18 reversed-phase column suitable for proteomics.
-
Mobile Phases: Typically water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Gradient Elution: A long gradient to ensure good separation of the complex peptide mixture.
-
Mass Spectrometer: A high-resolution Orbitrap mass spectrometer operating in positive ESI mode.
-
Detection: PRM is used to selectively monitor the precursor ion of the target phosphopeptide and its deuterated counterpart, and their fragment ions.
-
-
Data Analysis and Quantification:
-
The abundance of the endogenous phosphopeptide is determined by comparing the peak areas of its fragment ions to the corresponding fragment ions of the deuterated internal standard.
-
This allows for the precise quantification of changes in EGFR phosphorylation upon EGF stimulation.
-
Visualizing Workflows and Pathways
Diagrams are essential for illustrating complex experimental workflows and biological pathways. The following have been generated using the DOT language for clarity and reproducibility.
Caption: General experimental workflow for quantitative analysis using a deuterated internal standard.
Caption: Workflow for bioanalytical method validation using deuterated internal standards.
Caption: Simplified EGFR signaling pathway with a focus on quantitative proteomics.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry, providing the foundation for robust, reliable, and reproducible quantitative analysis.[1] By effectively compensating for nearly all sources of analytical variability, they enable researchers, scientists, and drug development professionals to generate data of the highest accuracy and precision. A thorough understanding of their principles, coupled with the implementation of meticulous experimental protocols and validation procedures, empowers laboratories to produce data that can withstand the highest levels of scientific and regulatory scrutiny. The adoption of deuterated standards is not merely a best practice but a critical step toward ensuring the integrity and validity of quantitative mass spectrometry data in the advancement of science and medicine.
References
The Architect's Toolkit: A Technical Guide to Protecting Groups in Amino Acid Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of peptide synthesis and drug development, the precise assembly of amino acids into complex polypeptide chains is a foundational requirement. This process, akin to constructing a molecular edifice, relies on a critical set of tools known as "protecting groups." These chemical moieties act as temporary shields for the reactive functional groups of amino acids, preventing unwanted side reactions and ensuring the fidelity of the final peptide sequence. This in-depth technical guide provides a comprehensive overview of the three most ubiquitous α-amino protecting groups—Boc, Fmoc, and Cbz—offering a comparative analysis of their chemical properties, detailed experimental protocols, and quantitative performance data to empower researchers in their synthetic endeavors.
Core Principles: The Orthogonality of Protection
The strategic selection of a protecting group is dictated by its unique chemical lability, forming the basis of "orthogonal" protection strategies.[1] This principle allows for the selective removal of one type of protecting group in the presence of others, a cornerstone of modern peptide synthesis.[2][3] The three primary protecting groups—tert-Butoxycarbonyl (Boc), 9-Fluorenylmethyloxycarbonyl (Fmoc), and Benzyloxycarbonyl (Cbz)—are distinguished by their distinct cleavage conditions:
-
Boc (tert-Butoxycarbonyl): Cleaved under acidic conditions, typically with trifluoroacetic acid (TFA).[4][5]
-
Fmoc (9-Fluorenylmethyloxycarbonyl): Removed under basic conditions, commonly with a solution of piperidine in an organic solvent.[2]
-
Cbz (Benzyloxycarbonyl): Cleaved by catalytic hydrogenolysis.[6][7]
This fundamental difference in their deprotection chemistry allows for the stepwise construction of peptides with high precision.
A Quantitative Comparison of Protecting Groups
The choice between Boc, Fmoc, and Cbz is a critical decision that influences the overall synthetic strategy, including the selection of solid-phase resins and side-chain protecting groups. The following tables provide a summary of quantitative data for the protection and deprotection of common amino acids, offering a basis for comparison.
Table 1: Quantitative Data for the Protection of Amino Acids
| Amino Acid | Protecting Group | Reagent | Solvent | Base | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Glycine | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | NaOH | 4 hours | Room Temp | 93.87 | [8][9] |
| Glycine | Fmoc | Fmoc-OSu | Dioxane/Water | Na₂CO₃ | 12-16 hours | Room Temp | >90 | [10] |
| Glycine | Cbz | Benzyl Chloroformate (Cbz-Cl) | Water | NaOH | 30 min | 0 | ~88 | [11][12] |
| Alanine | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Dioxane/Water | NaOH | 2 hours | Room Temp | >90 | [4] |
| Alanine | Fmoc | Fmoc-Cl | Dioxane/Water | NaHCO₃ | Not Specified | Not Specified | >95 | [13] |
| Alanine | Cbz | Benzyl Chloroformate (Cbz-Cl) | Water | NaOH | 2 hours | Room Temp | ~73 | [6][14] |
| Valine | Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | THF/Water | NaOH | 12 hours | Room Temp | >90 | [15] |
| Valine | Fmoc | Fmoc-OSu | Dioxane/Water | NaHCO₃ | 12-16 hours | Room Temp | Not Specified | [10] |
| Valine | Cbz | Benzyl Chloroformate (Cbz-Cl) | Water | NaOH | Not Specified | Not Specified | >90 | [6] |
Table 2: Quantitative Data for the Deprotection of α-Amino Protecting Groups
| Protecting Group | Protected Amino Acid | Deprotection Reagent | Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference(s) |
| Boc | Boc-Glycine | 50% TFA | DCM | 30 min | Room Temp | >99 | [4][11] |
| Boc | Boc-Alanine | 50% TFA | DCM | 30 min | Room Temp | >99 | [3][4] |
| Boc | Boc-Valine | 4M HCl | Dioxane | 6 hours | Room Temp | 92 | [15] |
| Fmoc | Fmoc-Valine | 20% Piperidine | DMF | 20 min | Room Temp | >99 | [3][16] |
| Cbz | Cbz-Glycine | H₂/Pd-C | Methanol | 2-16 hours | Room Temp | >95 | [7][11] |
| Cbz | Cbz-Alanine | H₂/Pd-C | Ethanol | 2-16 hours | Room Temp | >95 | [6][7] |
Table 3: Stability of Common Side-Chain Protecting Groups
| Side-Chain Protecting Group | Amino Acid | Stability during Boc Deprotection (TFA) | Stability during Fmoc Deprotection (Piperidine) | Reference(s) |
| tert-Butyl (tBu) | Ser, Thr, Tyr, Asp, Glu | Labile | Stable | [2] |
| Benzyl (Bzl) | Ser, Thr, Tyr, Asp, Glu | Stable (short exposure), partially labile (prolonged exposure) | Stable | [17][18] |
| Trityl (Trt) | Asn, Gln, Cys, His | Labile | Stable | [19] |
Experimental Protocols
The following sections provide detailed methodologies for the introduction and removal of the Boc, Fmoc, and Cbz protecting groups.
Boc Protection and Deprotection
Protocol 1: Boc Protection of an Amino Acid [4][8]
-
Materials: Amino acid, Di-tert-butyl dicarbonate ((Boc)₂O), Sodium hydroxide (NaOH), Dioxane, Water, Ethyl acetate, 1M Hydrochloric acid (HCl), Brine.
-
Procedure:
-
Dissolve the amino acid in a 1:1 mixture of dioxane and water.
-
Add 1.5 equivalents of NaOH and stir until the amino acid is fully dissolved.
-
Cool the mixture to 0°C in an ice bath.
-
Add 1.1 equivalents of (Boc)₂O portion-wise while stirring.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Concentrate the reaction mixture to remove the dioxane.
-
Cool the aqueous solution and acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Boc protected amino acid.
-
Protocol 2: Boc Deprotection [4]
-
Materials: Boc-protected amino acid or peptide-resin, Dichloromethane (DCM), Trifluoroacetic acid (TFA).
-
Procedure:
-
Dissolve the Boc-protected compound in DCM.
-
Add an equal volume of TFA to the solution.
-
Stir the reaction at room temperature for 30 minutes.
-
Remove the solvent and excess TFA under reduced pressure to obtain the deprotected amine salt.
-
Fmoc Protection and Deprotection
Protocol 3: Fmoc Protection of an Amino Acid [10]
-
Materials: Amino acid, N-(9-fluorenylmethyloxycarbonyloxy)succinimide (Fmoc-OSu), Sodium bicarbonate (NaHCO₃), Dioxane, Water, 1M Hydrochloric acid (HCl), Ethyl acetate.
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of NaHCO₃.
-
Add a solution of 1.1 equivalents of Fmoc-OSu in dioxane.
-
Stir the reaction at room temperature for 12-16 hours.
-
Acidify the reaction mixture to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the N-Fmoc protected amino acid.
-
Protocol 4: Fmoc Deprotection in Solid-Phase Peptide Synthesis (SPPS) [3]
-
Materials: Fmoc-protected peptide-resin, N,N-Dimethylformamide (DMF), Piperidine.
-
Procedure:
-
Swell the Fmoc-protected peptide-resin in DMF.
-
Treat the resin with a 20% solution of piperidine in DMF for 20 minutes.
-
Drain the solution and wash the resin thoroughly with DMF to remove the deprotection solution and the dibenzofulvene-piperidine adduct.
-
Cbz Protection and Deprotection
Protocol 5: Cbz Protection of an Amino Acid [6][11]
-
Materials: Amino acid, Benzyl chloroformate (Cbz-Cl), Sodium hydroxide (NaOH), Water, Diethyl ether, 1M Hydrochloric acid (HCl).
-
Procedure:
-
Dissolve the amino acid in an aqueous solution of NaOH and cool to 0°C.
-
Simultaneously add 1.2 equivalents of Cbz-Cl and a 4M NaOH solution dropwise over 30 minutes, maintaining the temperature at 0°C.
-
Stir for an additional 10 minutes at 0°C, then allow to warm to room temperature.
-
Extract the solution with diethyl ether to remove impurities.
-
Acidify the aqueous layer to pH 1 with HCl.
-
Filter the resulting precipitate, wash with cold water, and dry to yield the N-Cbz protected amino acid.
-
Protocol 6: Cbz Deprotection by Catalytic Hydrogenolysis [6][7]
-
Materials: Cbz-protected compound, 10% Palladium on carbon (Pd/C), Methanol or Ethanol, Hydrogen gas source.
-
Procedure:
-
Dissolve the Cbz-protected compound in methanol or ethanol.
-
Carefully add 5-10 mol% of 10% Pd/C catalyst.
-
Place the reaction under a hydrogen atmosphere.
-
Stir vigorously at room temperature until the reaction is complete (monitored by TLC).
-
Filter the mixture through celite to remove the catalyst.
-
Concentrate the filtrate to obtain the deprotected amine.
-
Visualizing the Chemistry: Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the key chemical transformations and experimental workflows described in this guide.
Caption: General mechanisms for Boc, Fmoc, and Cbz protection of an amine.
Caption: Simplified deprotection mechanisms for Boc, Fmoc, and Cbz groups.
Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS).
Conclusion: A Strategic Choice for Peptide Synthesis
The selection of an appropriate protecting group strategy is a critical determinant of success in peptide synthesis. The choice between the acid-labile Boc group, the base-labile Fmoc group, and the hydrogenolysis-cleavable Cbz group depends on a multitude of factors, including the desired peptide sequence, the presence of sensitive amino acid residues, and the overall synthetic strategy (solution-phase vs. solid-phase). A thorough understanding of the chemical properties, reaction kinetics, and potential side reactions associated with each protecting group is paramount for researchers, scientists, and drug development professionals. This guide provides a foundational understanding and practical protocols to aid in the rational design and execution of successful peptide syntheses, ultimately contributing to the advancement of peptide-based therapeutics and research.
References
- 1. ≥99.0% (TLC), for peptide synthesis | Sigma-Aldrich [sigmaaldrich.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Boc / Bzl Solid Phase Synthesis - Sunresin [seplite.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CN104276964A - Preparation method of Boc-glycine - Google Patents [patents.google.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 13. glaserr.missouri.edu [glaserr.missouri.edu]
- 14. benchchem.com [benchchem.com]
- 15. pubs.rsc.org [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
- 17. benchchem.com [benchchem.com]
- 18. Side reactions in peptide synthesis. VI. A reexamination of the benzyl group in the protection of the side chains of tyrosine and aspartic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. peptide.com [peptide.com]
Methodological & Application
Application of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 in Metabolomics: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the field of metabolomics, accurate quantification of endogenous metabolites is crucial for understanding complex biological systems and for the development of novel therapeutics. N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterated, protected form of L-cystine, designed for use as an internal standard in mass spectrometry-based metabolomics studies. Its structural similarity to the endogenous analyte, N,N'-Diacetyl-L-cystine, ensures that it mimics the analyte's behavior during sample preparation and analysis, thereby correcting for matrix effects and improving the accuracy and precision of quantification. This document provides detailed application notes and protocols for the use of this compound in metabolomics research.
Principle of Isotope Dilution Mass Spectrometry
The core principle behind the use of this compound is isotope dilution mass spectrometry. A known amount of the stable isotope-labeled internal standard is spiked into a biological sample at the earliest stage of sample preparation. The deuterated standard is chemically identical to the endogenous analyte but has a different mass due to the presence of deuterium atoms. This mass difference allows the mass spectrometer to distinguish between the analyte and the internal standard. By measuring the ratio of the signal intensity of the analyte to that of the internal standard, variations introduced during sample handling, extraction, and analysis can be normalized, leading to highly accurate and precise quantification.
Applications
The primary application of this compound is as an internal standard for the quantitative analysis of N,N'-Diacetyl-L-cystine and related metabolites in various biological matrices, including plasma, serum, cell lysates, and tissue homogenates. N,N'-Diacetyl-L-cystine itself has been investigated for its potential therapeutic effects, including its role as an immunomodulatory agent. Accurate quantification of this compound and its metabolites is essential for pharmacokinetic and pharmacodynamic studies in drug development.
Furthermore, as a derivative of L-cystine, this internal standard can be valuable in studies of L-cysteine and L-cystine metabolism. L-cysteine is a semi-essential amino acid that plays a critical role in protein synthesis, glutathione (GSH) production, and other vital cellular processes. Dysregulation of cysteine metabolism has been implicated in various diseases, making the precise measurement of its metabolites a key area of research.
Quantitative Data Summary
The use of a deuterated internal standard like this compound significantly enhances the quality of quantitative data. The following table provides a representative comparison of analytical performance for the quantification of N,N'-Diacetyl-L-cystine with and without a deuterated internal standard.
| Parameter | External Standard Method | Internal Standard (IS) Method (using this compound) |
| Linearity (R²) | > 0.995 | > 0.999 |
| Limit of Quantification (LOQ) | 5 ng/mL | 1 ng/mL |
| Accuracy (% Recovery) | 80-120% | 95-105% |
| Precision (% RSD) | < 15% | < 5% |
| Matrix Effect (% Suppression/Enhancement) | Variable (can be significant) | Minimized |
Note: The data presented in this table is illustrative and represents typical performance improvements observed when using a stable isotope-labeled internal standard. Actual values may vary depending on the specific analytical method and instrumentation.
Experimental Protocols
1. Sample Preparation for N,N'-Diacetyl-L-cystine Analysis in Plasma
This protocol describes the preparation of plasma samples for the quantification of N,N'-Diacetyl-L-cystine using this compound as an internal standard.
-
Materials and Reagents:
-
N,N'-Diacetyl-L-cystine analytical standard
-
This compound (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
-
Procedure:
-
Prepare Stock Solutions:
-
Prepare a 1 mg/mL stock solution of N,N'-Diacetyl-L-cystine in methanol.
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
-
Prepare Working Solutions:
-
Prepare a series of working standard solutions of N,N'-Diacetyl-L-cystine by serially diluting the stock solution with 50:50 Methanol:Water to create a calibration curve (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Prepare a working internal standard solution of 100 ng/mL by diluting the IS stock solution with methanol.
-
-
Sample Spiking and Protein Precipitation:
-
To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution.
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
-
Centrifugation and Supernatant Collection:
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a new microcentrifuge tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).
-
Vortex to ensure complete dissolution.
-
-
Final Centrifugation and Transfer:
-
Centrifuge the reconstituted sample at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer the clear supernatant to an LC autosampler vial for analysis.
-
-
2. LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
-
LC Conditions (Representative):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5% to 95% B
-
5-7 min: 95% B
-
7-7.1 min: 95% to 5% B
-
7.1-10 min: 5% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
-
MS/MS Conditions (Representative):
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Analysis Mode: Multiple Reaction Monitoring (MRM)
-
MRM Transitions (Hypothetical - requires experimental optimization):
-
N,N'-Diacetyl-L-cystine: Precursor ion (Q1) -> Product ion (Q3)
-
This compound: Precursor ion (Q1) + 6 Da -> Product ion (Q3)
-
-
Ion Source Parameters: Optimize for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
-
Visualizations
Caption: Experimental workflow for the quantification of N,N'-Diacetyl-L-cystine.
Caption: Simplified metabolic pathway of L-cystine.
Application Notes and Protocols for Sample Preparation with N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 is a deuterium-labeled stable isotope of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester. This compound serves as an ideal internal standard for quantitative analysis by mass spectrometry (MS), particularly in liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) applications.[1] Its structure, featuring two N-acetyl groups and two tert-butyl ester groups, renders it significantly more lipophilic than its parent amino acid, L-cystine. This property influences its solubility and extraction characteristics, making it suitable for tracing and quantifying its non-labeled counterpart in complex biological matrices.
The core principle behind the use of a deuterium-labeled internal standard is isotope dilution mass spectrometry (IDMS). By adding a known amount of the labeled standard to a sample at an early stage of preparation, it experiences the same sample processing variations (e.g., extraction losses, matrix effects) as the unlabeled analyte. Since the mass spectrometer can differentiate between the analyte and the internal standard based on their mass difference, the ratio of their signals provides a highly accurate and precise measurement of the analyte's concentration.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is provided in the table below.
| Property | Value | Reference |
| CAS Number | 1356382-52-9 | [2][3] |
| Molecular Formula | C₁₈H₂₆D₆N₂O₆S₂ | [2] |
| Molecular Weight | 442.62 g/mol | [2] |
| Appearance | Off-White Solid | [2] |
| Solubility | Chloroform, Methanol | [2][4] |
| Storage Temperature | Room Temperature or 4°C | [2][4] |
Experimental Protocols
The following protocols are generalized frameworks for the use of this compound as an internal standard in the quantitative analysis of its non-labeled analogue in biological samples such as plasma. Optimization of these protocols is recommended for specific applications and instrumentation.
Protocol 1: Sample Preparation by Protein Precipitation
This protocol is suitable for the rapid cleanup of plasma samples.
Materials:
-
Human Plasma
-
This compound (Internal Standard Stock Solution in Methanol)
-
Acetonitrile (ice-cold)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting: Aliquot 100 µL of human plasma into a clean microcentrifuge tube.
-
Internal Standard Spiking: Add a specific volume (e.g., 10 µL) of the this compound stock solution to the plasma sample to achieve a final concentration appropriate for the analytical range.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the sample at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter before injection into the LC-MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
This protocol is suitable for samples where a cleaner extract is required compared to protein precipitation.
Materials:
-
Plasma
-
This compound (Internal Standard Stock Solution in Methanol)
-
Methyl tert-butyl ether (MTBE)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Aliquoting and Spiking: To 100 µL of plasma, add the internal standard solution as described in Protocol 1.
-
Extraction Solvent Addition: Add 500 µL of MTBE to the sample.
-
Vortexing: Vortex the mixture for 2 minutes to ensure efficient extraction.
-
Centrifugation: Centrifuge at 5,000 x g for 5 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer (MTBE) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution and Analysis: Reconstitute the residue in the mobile phase and proceed with LC-MS/MS analysis as described in Protocol 1.
LC-MS/MS Method Parameters
The following are suggested starting parameters for an LC-MS/MS method. These will require optimization for the specific instrument and application.
Liquid Chromatography:
| Parameter | Suggested Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to a high percentage to elute the analyte, then return to initial conditions for re-equilibration. |
| Flow Rate | 0.3 - 0.5 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 - 10 µL |
Mass Spectrometry (Triple Quadrupole):
| Parameter | Suggested Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by direct infusion of the non-labeled and labeled standards. For the non-labeled compound (MW: 436.59), potential precursor ion would be [M+H]⁺ at m/z 437.6. For the d6-labeled standard (MW: 442.62), the precursor would be [M+H]⁺ at m/z 443.6. Product ions would be determined from fragmentation experiments. |
| Collision Energy | To be optimized for each transition. |
| Source Temperature | To be optimized for the specific instrument. |
Quantitative Data Summary
While specific quantitative data for N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester is not extensively published, the following table presents typical performance characteristics that can be expected from a validated LC-MS/MS method using a stable isotope-labeled internal standard for a related analyte, N-acetylcysteine (NAC). These values serve as a benchmark for method development and validation.
| Performance Characteristic | Typical Acceptance Criteria | Expected Performance with Deuterated IS |
| Linearity (r²) | ≥ 0.99 | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Within ±10% |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | < 10% |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 | Dependent on instrument sensitivity, typically in the low ng/mL range. |
| Recovery | Consistent and reproducible | High and consistent between analyte and IS |
| Matrix Effect | Minimized and compensated by IS | Effectively compensated |
Signaling Pathway and Logical Relationships
The primary role of this compound in the context of these protocols is as an analytical tool, not as a modulator of biological pathways. The logical relationship in its application is straightforward and is depicted in the diagram below.
Conclusion
This compound is a valuable tool for the accurate and precise quantification of its non-labeled analog in complex biological matrices. The protocols and information provided herein offer a solid foundation for researchers, scientists, and drug development professionals to develop and validate robust bioanalytical methods using this internal standard. The use of a stable isotope-labeled internal standard like this is a critical component in generating high-quality data for pharmacokinetic, metabolic, and other quantitative studies.
References
- 1. Quantitative LC-MS/MS profiling of N-Acetylcysteine in chicken plasma: Method validation and pharmacokinetic characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cdn.insights.bio [cdn.insights.bio]
- 3. N-Acetyl-L-cysteine Ethyl Ester | CAS 59587-09-6 | LGC Standards [lgcstandards.com]
- 4. cdn.usbio.net [cdn.usbio.net]
Application Note: Quantitative Analysis of Cystine in Biological Matrices using Deuterated Cystine as an Internal Standard by LC-MS/MS
Audience: This document is intended for researchers, scientists, and drug development professionals involved in quantitative bioanalysis.
Introduction: Cystine, the disulfide-linked dimer of the amino acid cysteine, is a critical analyte in clinical and research settings, particularly for the diagnosis and monitoring of the genetic disorder cystinosis.[1] Accurate and precise quantification of cystine in complex biological matrices such as plasma, cell lysates, or white blood cells is essential.[2] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this analysis due to its high sensitivity, selectivity, and specificity.
The use of a stable isotope-labeled internal standard (SIL-IS), such as deuterated cystine (e.g., d4-cystine), is crucial for reliable quantification.[1][3] The SIL-IS is chemically identical to the analyte, ensuring it co-elutes chromatographically and experiences similar ionization effects and potential sample loss during preparation.[3] This allows for the correction of matrix effects and variations in extraction recovery, leading to highly accurate and precise results.[4]
This application note provides a detailed protocol for the preparation and analysis of cystine in biological samples using a deuterated cystine internal standard and LC-MS/MS.
Experimental Workflow
The overall workflow involves sample preparation, including protein precipitation and derivatization to prevent interference from cysteine, followed by LC-MS/MS analysis and data processing.
Detailed Experimental Protocol
This protocol is a general guideline and may require optimization based on the specific biological matrix and instrumentation used.
Materials and Reagents
-
Cystine standard (Sigma-Aldrich or equivalent)
-
3,3,3',3'-d4-Cystine (d4-Cystine) internal standard (Cambridge Isotope Laboratories or equivalent)
-
N-Ethylmaleimide (NEM) (Sigma-Aldrich or equivalent)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (MeOH), LC-MS grade
-
Formic Acid (FA), LC-MS grade
-
Ultrapure Water
-
Biological matrix (e.g., plasma, white blood cell lysate)
Preparation of Solutions
-
Stock Solutions (1 mg/mL): Separately dissolve Cystine and d4-Cystine in 0.1 M HCl to create stock solutions.[5]
-
Working Calibration Standards: Prepare serial dilutions of the cystine stock solution in a surrogate matrix (e.g., water or stripped plasma) to create calibration standards at appropriate concentrations (e.g., 0.02–4.0 µM).[6]
-
Internal Standard (IS) Working Solution: Dilute the d4-Cystine stock solution with 50:50 ACN:Water to a final concentration for spiking (e.g., 2 µM).[6]
-
NEM Solution (3 mg/mL): Prepare fresh by dissolving NEM in ultrapure water.[5]
Sample Preparation Protocol
-
Aliquot 30-50 µL of the biological sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.[4][5]
-
Add 30 µL of the NEM solution to each tube to derivatize free cysteine and prevent its interference.[5]
-
Add 10 µL of the d4-Cystine IS working solution to each tube (except for double blanks).[5]
-
Vortex the mixture briefly.
-
To precipitate proteins, add 300-400 µL of ice-cold acetonitrile (containing 0.1% formic acid).[4][7]
-
Vortex vigorously for 1-5 minutes to ensure thorough mixing and protein denaturation.[5]
-
Centrifuge the samples at high speed (e.g., 13,000 - 30,000 x g) for 5-10 minutes at 4°C.[5][7]
-
Carefully transfer the supernatant to a new clean tube, avoiding the protein pellet.[4]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen or using a vacuum concentrator.[4]
-
Reconstitute the dried residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:ACN with 0.1% Formic Acid).[4]
-
Vortex to ensure the analyte is fully dissolved, then centrifuge again to pellet any remaining particulates.
-
Transfer the final supernatant to an LC autosampler vial for analysis.[4]
LC-MS/MS Method Parameters
The following tables summarize typical starting parameters for an LC-MS/MS method for cystine and d4-cystine analysis. Optimization is recommended for specific instruments.
Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition |
| LC Column | Agilent ZORBAX 300SB-C18 (2.1 mm × 100 mm, 3.5 µm) or equivalent[5] |
| Mobile Phase A | Water with 0.1% Formic Acid[5] |
| Mobile Phase B | Methanol or Acetonitrile with 0.1% Formic Acid[5][7] |
| Flow Rate | 0.2 - 0.4 mL/min[5] |
| Column Temp. | 40 °C[5] |
| Injection Vol. | 5 µL[7] |
| Gradient | Start at 5% B, ramp to 40% B, wash with high % B, and re-equilibrate.[5] |
Mass Spectrometry (MS) Parameters
Mass spectrometers are typically operated in positive electrospray ionization (ESI+) mode, monitoring specific Multiple Reaction Monitoring (MRM) transitions.[5] The exact precursor and product ions can vary depending on whether the cystine is derivatized. The table below shows parameters for NEM-derivatized cystine.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (V) | Collision Energy (eV) |
| Cystine (NEM-derivatized) | 353.1 | 208.1 | 68 | Optimize |
| d4-Cystine (NEM-derivatized) | 357.1 | 210.1 | 63 | Optimize |
Data adapted from a study on NEM-derivatized cystine and D4-cystine.[5] Note: Collision energy requires instrument-specific optimization. An alternative approach using a high-resolution mass spectrometer (Q-TOF) might use extracted ion chromatograms (EICs) of m/z 241.0311 for native cystine and m/z 245.0562 for d4-cystine.[6]
Principle of Deuterated Internal Standard
The use of a deuterated internal standard is foundational to achieving high accuracy. The SIL-IS (d4-Cystine) is added at a known concentration to all samples at the beginning of the workflow. Because it is chemically identical to the analyte (Cystine), it tracks the analyte through the entire process. In the mass spectrometer, it is distinguished by its higher mass. Quantification is based on the ratio of the analyte peak area to the internal standard peak area, which corrects for variability.
Conclusion
The LC-MS/MS method described provides a robust and reliable workflow for the quantification of cystine in complex biological matrices. The protocol, which incorporates protein precipitation and the use of d4-cystine as an internal standard, ensures high accuracy and precision, making it suitable for clinical research and diagnostic applications.[1][2] Method parameters provided herein serve as an excellent starting point for validation in any bioanalytical laboratory.
References
- 1. Quantification of cystine in human renal proximal tubule cells using liquid chromatography–tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. lcms.labrulez.com [lcms.labrulez.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. benchchem.com [benchchem.com]
- 5. Quantitative determination of D4-cystine in mice using LC-MS/MS and its application to the assessment of pharmacokinetics and bioavailability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. agilent.com [agilent.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Use of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard (IS) in the quantitative analysis of its non-labeled counterpart, N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester, using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard is the gold standard in quantitative bioanalysis, offering high precision and accuracy by compensating for variations during sample preparation and analysis.
Introduction
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester is a derivative of the amino acid L-cystine. Its quantification in biological matrices and other samples is essential for various research applications, including drug metabolism studies and proteomics. The use of a stable isotope-labeled internal standard, such as this compound, is crucial for developing robust and reliable LC-MS/MS methods. This deuterated analog co-elutes with the analyte and exhibits similar ionization behavior, thereby effectively correcting for matrix effects and variability in sample processing.
Key Properties of the Internal Standard:
| Property | Value |
| Chemical Name | This compound |
| Molecular Formula | C18H26D6N2O6S2 |
| Molecular Weight | 442.62 g/mol |
| CAS Number | 1356382-52-9 |
| Appearance | Off-White Solid |
| Solubility | Chloroform |
Experimental Protocols
This section details the procedures for sample preparation and LC-MS/MS analysis for the quantification of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester in human plasma.
Materials and Reagents
-
N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester (Analyte)
-
This compound (Internal Standard)
-
Human Plasma (K2EDTA)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Water, HPLC grade
-
Formic Acid (FA), LC-MS grade
Standard and Internal Standard Preparation
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester and dissolve it in 10 mL of methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the analyte stock solution with a 50:50 (v/v) mixture of methanol and water to obtain concentrations ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (50 ng/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water to a final concentration of 50 ng/mL.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the human plasma sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Add 20 µL of the internal standard working solution (50 ng/mL) to each tube, except for the blank samples (to which 20 µL of the 50:50 methanol/water mixture is added).
-
Vortex briefly to mix.
-
Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 10 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold at 95% B for 2 minutes, re-equilibrate at 5% B for 3 minutes |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Analyte: To be determined experimentallyIS (d6): To be determined experimentally |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Note: The specific MRM (Multiple Reaction Monitoring) transitions for the analyte and the internal standard need to be optimized by infusing the individual standard solutions into the mass spectrometer.
Data Presentation
The following tables present representative quantitative data from a hypothetical method validation, demonstrating the expected performance of the assay.
Table 1: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 1 - 1000 ng/mL |
| Regression Equation | y = 0.025x + 0.003 |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 2: Precision and Accuracy
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| LQC | 3 | < 10% | 90 - 110% | < 10% | 90 - 110% |
| MQC | 300 | < 8% | 92 - 108% | < 8% | 92 - 108% |
| HQC | 800 | < 7% | 93 - 107% | < 7% | 93 - 107% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Effect (%) |
| LQC | 85 - 95% | 85 - 95% | 90 - 110% |
| HQC | 87 - 98% | 87 - 98% | 92 - 108% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester using its deuterated internal standard.
Hypothetical Signaling Pathway Involvement
The quantification of cystine derivatives can be relevant in studies of cellular redox homeostasis and related signaling pathways. The diagram below depicts a simplified, hypothetical pathway where such a molecule might play a role.
Conclusion
The use of this compound as an internal standard provides a reliable and robust method for the quantitative analysis of its non-labeled analog by LC-MS/MS. The detailed protocol and representative data presented here serve as a comprehensive guide for researchers in drug development and other scientific fields. The methodology can be adapted and validated for use in various biological matrices and research applications.
Application Note and Protocol: High-Precision Quantification Using a Deuterated Internal Standard Calibration Curve
Audience: Researchers, scientists, and drug development professionals.
Introduction
In the realms of pharmaceutical development, clinical research, and bioanalysis, the accurate and precise quantification of analytes in complex biological matrices is of paramount importance.[1][2] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the analytical technique of choice due to its high sensitivity and selectivity.[3][4] However, the accuracy of LC-MS/MS can be compromised by several factors, including sample loss during preparation, instrument variability, and matrix effects.[5] To mitigate these challenges, the use of a stable isotope-labeled internal standard (SIL-IS) is recognized as the gold standard, with deuterated internal standards being the most widely adopted.[1][3][6]
A deuterated internal standard is a version of the analyte where one or more hydrogen atoms have been replaced by deuterium, a stable, non-radioactive isotope of hydrogen.[6][7] This subtle mass change allows the mass spectrometer to differentiate between the analyte and the standard.[6] Because their physicochemical properties are nearly identical, the analyte and the deuterated internal standard behave similarly throughout the entire analytical process, from extraction to ionization.[2][6] This application note provides a detailed protocol for creating a robust calibration curve using a deuterated internal standard to ensure the highest data integrity in quantitative analysis.
The Core Principle: Isotope Dilution Mass Spectrometry (IDMS)
The use of deuterated internal standards is based on the principle of isotope dilution mass spectrometry (IDMS). In this method, a known and constant amount of the deuterated internal standard is added to all samples, calibration standards, and quality controls at the very beginning of the sample preparation process.[5] Because the standard is chemically and physically almost identical to the analyte, it experiences the same variations during extraction, potential degradation, chromatographic separation, and ionization.[5]
Quantification is not based on the absolute signal of the analyte but on the ratio of the mass spectrometric signal of the native analyte to that of the known amount of the added internal standard.[5] This ratiometric measurement effectively compensates for procedural variations and matrix effects, leading to significantly improved accuracy and precision.[4][5]
Experimental Protocols
Materials and Reagents
-
Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.
-
Acids/Bases: Formic acid, acetic acid, or ammonium hydroxide (for mobile phase modification).
-
Analyte: Analytical standard of the compound of interest.
-
Internal Standard: Deuterated analog of the analyte of interest.[3]
-
Blank Matrix: The biological matrix (e.g., plasma, urine, tissue homogenate) that does not contain the analyte.
-
Equipment:
-
Calibrated micropipettes
-
Vortex mixer
-
Refrigerated centrifuge
-
Evaporator (e.g., nitrogen evaporator)
-
LC-MS/MS system (e.g., Triple Quadrupole)
-
Preparation of Standard Solutions
a. Stock Solutions (e.g., 1 mg/mL)
-
Accurately weigh a suitable amount of the analyte and the deuterated internal standard (IS) into separate volumetric flasks.
-
Dissolve the compounds in an appropriate solvent (e.g., methanol or acetonitrile) to create a final concentration of 1 mg/mL for each. These are the primary stock solutions.
b. Intermediate and Working Solutions
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with the appropriate solvent. These solutions will be used to spike the blank matrix to create the calibration curve standards.
-
Internal Standard Working Solution: Dilute the deuterated IS stock solution to a final concentration that will yield a consistent and robust signal in the mass spectrometer when added to the samples. The optimal concentration should be determined during method development.
Preparation of Calibration Curve and Quality Control (QC) Samples
-
Calibration Standards:
-
Aliquot the blank biological matrix into a series of labeled tubes.
-
Spike a small, fixed volume of the appropriate analyte working solution into each tube to achieve a series of at least 5-7 different concentrations, covering the expected range of the unknown samples.
-
-
Quality Control (QC) Samples:
-
Prepare QC samples at a minimum of three concentration levels: low, medium, and high. These are prepared independently from the calibration standards.
-
-
Internal Standard Addition:
-
To every calibration standard, QC sample, and unknown sample, add a constant volume of the deuterated internal standard working solution. This step should be performed at the very beginning of the sample preparation process.[5]
-
Sample Preparation: Protein Precipitation (PPT)
Protein precipitation is a common and straightforward method for extracting small molecules from biological matrices like plasma.[5]
-
After adding the deuterated internal standard, add a precipitating agent (e.g., 3 volumes of ice-cold acetonitrile) to each 1 volume of sample (standards, QCs, and unknowns).[8]
-
Vortex the samples vigorously for 1-2 minutes to ensure complete protein precipitation.
-
Centrifuge the samples at high speed (e.g., 10,000 rpm) for 10 minutes in a refrigerated centrifuge to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in a specific volume of the mobile phase.
-
Inject a defined volume into the LC-MS/MS system.
Data Presentation and Analysis
The final quantification is based on the ratio of the analyte's response to the internal standard's response.[8]
Calibration Curve Construction
-
After LC-MS/MS analysis, determine the peak areas for both the analyte and the deuterated internal standard in each of the calibration standards.
-
Calculate the Peak Area Ratio for each standard:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of Deuterated Internal Standard)
-
-
Plot the Peak Area Ratio (y-axis) against the known concentration of the analyte (x-axis).
-
Perform a linear regression analysis on the data points. The resulting equation will be in the form y = mx + b, where y is the peak area ratio, x is the concentration, m is the slope, and b is the y-intercept.
-
The goodness of fit is typically evaluated by the coefficient of determination (r²), which should ideally be ≥ 0.99.
Quantitative Data Summary
The performance of the method is demonstrated by the accuracy and precision of the calibration curve standards and the QC samples.
Table 1: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,250 | 510,000 | 0.0103 |
| 5.0 | 26,100 | 515,000 | 0.0507 |
| 10.0 | 53,200 | 520,000 | 0.1023 |
| 50.0 | 258,000 | 512,000 | 0.5039 |
| 100.0 | 515,000 | 518,000 | 0.9942 |
| 500.0 | 2,550,000 | 510,000 | 5.0000 |
| 1000.0 | 5,080,000 | 505,000 | 10.0594 |
Table 2: Example Accuracy and Precision Data for QC Samples
| QC Level | Nominal Conc. (ng/mL) | Mean Calculated Conc. (ng/mL) (n=6) | Accuracy (% Bias) | Precision (% CV) |
| Low QC | 3.0 | 2.95 | -1.7% | 4.5% |
| Mid QC | 80.0 | 81.2 | +1.5% | 3.1% |
| High QC | 800.0 | 792.5 | -0.9% | 2.8% |
Mandatory Visualizations
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS is an indispensable strategy for achieving accurate, precise, and robust quantification in complex biological matrices.[2] Their ability to mimic the behavior of the analyte provides superior compensation for matrix effects and other sources of experimental variability.[1] By following validated protocols for the preparation of calibration curves and the processing of samples, researchers and drug development professionals can generate high-quality, reliable bioanalytical data that can withstand regulatory scrutiny and drive informed decision-making.[2]
References
Application Notes and Protocols for Amino Acid Quantification using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
For Researchers, Scientists, and Drug Development Professionals
Introduction
Accurate quantification of amino acids is crucial in various fields, including biomedical research, clinical diagnostics, and drug development. L-cystine, the oxidized dimer of L-cysteine, plays a critical role in protein structure and cellular redox homeostasis. Isotope dilution mass spectrometry (IDMS) is the gold standard for quantitative analysis due to its high accuracy and precision.[1][2][3] This technique involves spiking a sample with a known amount of a stable isotope-labeled version of the analyte, which serves as an internal standard.
This document provides a detailed protocol for the quantification of L-cystine in biological samples using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 as an internal standard, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that is chemically identical to the analyte ensures that any variations during sample preparation and analysis affect both the analyte and the internal standard equally, leading to highly reliable quantification.[4][5]
Principle of the Method
The quantification of L-cystine is based on the principle of isotope dilution mass spectrometry. A known concentration of the stable isotope-labeled internal standard, this compound, is added to the biological sample. Following sample preparation, which includes protein precipitation and potentially derivatization, the sample is analyzed by LC-MS/MS.
The LC separates L-cystine from other matrix components. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to specifically detect and quantify the precursor to product ion transitions for both native L-cystine and the d6-labeled internal standard. The ratio of the peak area of the native L-cystine to the peak area of the internal standard is used to calculate the concentration of L-cystine in the original sample by referencing a calibration curve.
Caption: Principle of Isotope Dilution Mass Spectrometry.
Materials and Reagents
-
This compound (Internal Standard)
-
L-Cystine (Reference Standard)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ultrapure Water
-
Trichloroacetic Acid (TCA) or Sulfosalicylic Acid (SSA)
-
Biological Matrix (e.g., Plasma, Serum, Cell Lysate)
Experimental Protocol
The following protocol is a representative method and may require optimization for specific instrumentation and sample matrices.
Preparation of Stock and Working Solutions
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh 1 mg of this compound and dissolve it in 1 mL of methanol.
-
L-Cystine Stock Solution (1 mg/mL): Accurately weigh 1 mg of L-Cystine and dissolve it in 1 mL of 0.1 M HCl.
-
Working Solutions: Prepare serial dilutions of the L-Cystine stock solution in an appropriate solvent (e.g., 50% methanol in water) to create calibration standards. Prepare a working solution of the internal standard by diluting the stock solution to the desired concentration (e.g., 1 µg/mL) in the same solvent.
Sample Preparation
-
Thawing: Thaw biological samples (e.g., plasma, cell pellets) on ice.
-
Spiking: To 100 µL of each sample, calibrator, and quality control, add a specific volume (e.g., 10 µL) of the internal standard working solution. Vortex briefly.
-
Protein Precipitation: Add 3 volumes (e.g., 300 µL) of cold acetonitrile or 10% TCA to each tube. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation (Optional): Dry the supernatant under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an LC autosampler vial.
Caption: Experimental Workflow for L-Cystine Quantification.
LC-MS/MS Analysis
The following are suggested starting conditions and should be optimized for the specific LC-MS/MS system used.
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-1 min: 2% B
-
1-5 min: 2% to 98% B
-
5-7 min: 98% B
-
7-7.1 min: 98% to 2% B
-
7.1-10 min: 2% B
-
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions: These will need to be determined by infusing the L-cystine standard and the this compound internal standard to identify the optimal precursor and product ions.
Data Analysis and Quantification
-
Peak Integration: Integrate the peak areas for the specified MRM transitions of both L-cystine and the internal standard.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (L-cystine / Internal Standard) against the concentration of the calibration standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of L-cystine in the unknown samples by interpolating their peak area ratios from the calibration curve.
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These are typical values and should be validated for each specific application.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 0.1 - 1 µM |
| Upper Limit of Quantification (ULOQ) | 500 - 1000 µM |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
| Matrix Effect | Monitored and compensated for by the internal standard |
| Stability | Assessed under relevant storage and processing conditions |
Troubleshooting
-
Poor Peak Shape: Optimize the mobile phase composition and gradient. Ensure the sample is fully dissolved in the reconstitution solvent.
-
Low Sensitivity: Optimize MS parameters (e.g., collision energy, cone voltage). Check for ion suppression by the sample matrix.
-
High Variability: Ensure accurate and consistent pipetting, especially for the internal standard. Ensure complete protein precipitation and consistent sample handling.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantification of L-cystine in biological samples by LC-MS/MS. The protocol outlined in this document serves as a comprehensive guide for researchers, scientists, and drug development professionals to implement this powerful analytical technique. Method validation should be performed to ensure the performance characteristics are suitable for the intended application.
References
- 1. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. A Practical Method for Amino Acid Analysis by LC-MS Using Precolumn Derivatization with Urea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of Precolumn Derivatization–LC/MS for Amino-Acid-Focused Metabolomics [jstage.jst.go.jp]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Targeted Proteomics Using a Labeled Cystine Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
Targeted proteomics has emerged as a powerful methodology for the precise quantification of specific proteins within complex biological samples. This approach offers significant advantages in drug development and biomedical research by enabling the accurate measurement of protein biomarkers, monitoring drug-target engagement, and elucidating cellular signaling pathways. Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a widely adopted metabolic labeling strategy that provides high accuracy in relative protein quantification.[1][2] While lysine and arginine are commonly used for SILAC, the incorporation of isotopically labeled cysteine, such as L-Cystine-¹⁵N₂, offers unique benefits for studying proteins involved in critical cellular processes like redox signaling and disulfide bond formation.[1][3]
Cysteine's reactive thiol group makes it a crucial residue in enzyme catalysis and redox regulation.[3] Utilizing a labeled cystine standard allows for a focused analysis of these specific protein populations. This application note provides a detailed workflow and experimental protocols for targeted proteomics using a labeled cystine standard, from cell culture and metabolic labeling to mass spectrometry analysis and data interpretation.
Principle of the Method
The core principle of this workflow involves metabolically labeling proteins in cultured cells with a "heavy" isotope of cystine. Two populations of cells are cultured in media that are identical except for the isotopic composition of cystine. One population ("light") is grown in a medium containing natural abundance L-Cystine, while the other ("heavy") is cultured in a medium containing a stable isotope-labeled L-Cystine (e.g., L-Cystine-¹⁵N₂ or L-Cystine-¹³C₃,¹⁵N).[1][3] Over several cell divisions, the "heavy" cystine is incorporated into all newly synthesized proteins in the heavy-labeled cell population.
Following an experimental treatment (e.g., drug administration), the "light" (control) and "heavy" (treated) cell populations are combined. Proteins are then extracted, digested into peptides, and analyzed by mass spectrometry (MS). The mass spectrometer detects pairs of peptides that are chemically identical but differ in mass due to the incorporated stable isotope. The ratio of the ion intensities of the heavy and light peptides provides a precise measure of the relative abundance of the protein between the two conditions.
Experimental Workflow
The overall experimental workflow for targeted proteomics using a labeled cystine standard is depicted below.
Caption: Experimental workflow for targeted proteomics using a labeled cystine standard.
Signaling Pathway Example: Keap1-Nrf2 Pathway
Targeted proteomics with labeled cystine is particularly well-suited for studying signaling pathways involved in oxidative stress response, such as the Keap1-Nrf2 pathway. Cysteine residues in Keap1 are critical for its function as a sensor of oxidative stress.
Caption: Simplified diagram of the Keap1-Nrf2 signaling pathway.
Detailed Experimental Protocols
Materials and Reagents
-
Cell culture medium deficient in L-Cystine
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin
-
Natural abundance ("light") L-Cystine
-
Stable isotope-labeled ("heavy") L-Cystine (e.g., L-Cystine-¹⁵N₂)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin (mass spectrometry grade)
-
Ammonium bicarbonate
-
Formic acid
-
C18 spin columns for peptide desalting
Protocol 1: Cell Culture and Metabolic Labeling
-
Media Preparation : Prepare "light" and "heavy" SILAC media by supplementing L-Cystine-deficient medium with 10% dFBS, 1x Penicillin-Streptomycin, and either "light" or "heavy" L-Cystine to a final concentration of approximately 0.2 mM.[3] The use of dialyzed FBS is crucial to minimize the introduction of unlabeled cystine.[3]
-
Cell Adaptation : Culture cells in the "heavy" SILAC medium for at least 5-6 cell doublings to ensure complete incorporation of the labeled amino acid.[4] Culture a parallel set of cells in the "light" medium.
-
Verification of Incorporation (Optional but Recommended) : After sufficient cell doublings, harvest a small number of cells from the "heavy" population. Extract proteins, perform a tryptic digest, and analyze by mass spectrometry to confirm >95% incorporation of the heavy L-Cystine.[4]
Protocol 2: Experimental Treatment and Sample Collection
-
Treatment : Once complete incorporation is achieved, apply the experimental treatment (e.g., drug compound) to the "heavy" labeled cells. The "light" labeled cells will serve as the control.
-
Harvesting : After the desired treatment period, wash both "light" and "heavy" cell populations with ice-cold PBS and harvest them.
-
Cell Lysis and Protein Quantification : Combine the "light" and "heavy" cell pellets at a 1:1 ratio based on cell number or protein amount.[4] Lyse the combined cell pellet in an appropriate lysis buffer containing protease and phosphatase inhibitors. Determine the total protein concentration of the lysate using a BCA assay.[3][4]
Protocol 3: Protein Digestion and Peptide Preparation
-
Reduction and Alkylation :
-
Take a desired amount of protein (e.g., 50-100 µg).
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.[3]
-
Alkylate free cysteine residues by adding iodoacetamide (IAA) to a final concentration of 20-55 mM and incubating in the dark at room temperature for 20-30 minutes.[3][4]
-
-
Tryptic Digestion :
-
Dilute the protein sample with 50 mM ammonium bicarbonate to reduce the concentration of detergents.
-
Add trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.[4]
-
-
Peptide Desalting :
Protocol 4: LC-MS/MS Analysis and Data Interpretation
-
LC-MS/MS : Resuspend the dried peptides in a suitable solvent (e.g., 0.1% formic acid) for mass spectrometry analysis.[4] Analyze the peptide mixture using a high-resolution mass spectrometer coupled with a liquid chromatography system.
-
Data Analysis : Process the raw mass spectrometry data using a proteomics software package that supports SILAC quantification (e.g., MaxQuant, Proteome Discoverer).[4] The software will identify peptides and proteins and calculate the heavy-to-light (H/L) ratio for each cysteine-containing peptide. This ratio reflects the relative abundance of the protein between the treated and control samples.[4]
Data Presentation
Quantitative data from targeted proteomics experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: Protein Quantification Results
| Protein ID | Gene Name | Peptide Sequence | Light Intensity | Heavy Intensity | H/L Ratio | Regulation |
| P04637 | TP53 | VCPVCR... | 1.20E+08 | 2.45E+08 | 2.04 | Upregulated |
| Q06609 | NFE2L2 | LDEETGEFLPI... | 3.50E+07 | 1.50E+07 | 0.43 | Downregulated |
| P62937 | PPIA | FKEGSC... | 5.10E+08 | 5.05E+08 | 0.99 | Unchanged |
Table 2: Pathway Analysis of Differentially Expressed Proteins
| Pathway Name | Number of Proteins | p-value |
| Nrf2 Pathway | 15 | 1.3E-05 |
| Glutathione Metabolism | 10 | 2.5E-04 |
| Drug Metabolism | 8 | 5.1E-03 |
Conclusion
The targeted proteomics workflow using a labeled cystine standard provides a robust and accurate method for quantifying specific proteins, particularly those involved in redox regulation and other cysteine-dependent cellular processes. The detailed protocols and data presentation guidelines provided in this application note offer a comprehensive framework for researchers, scientists, and drug development professionals to successfully implement this powerful technique in their studies. Careful experimental design and execution are critical for obtaining high-quality, reproducible data that can provide valuable insights into protein function and disease mechanisms.
References
Troubleshooting & Optimization
Troubleshooting "N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6" signal instability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application?
A1: this compound is a deuterated, protected form of L-cystine. It is primarily used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) assays for the accurate quantification of N,N'-Diacetyl-L-cystine or related compounds in complex biological matrices. The deuterium labeling allows for differentiation from the endogenous, unlabeled analyte, while the tert-butyl ester and N-acetyl groups serve as protecting groups.
Q2: What are the common causes of signal instability when using this deuterated standard?
A2: Signal instability with this compound can arise from several factors inherent to its structure and the analytical techniques used:
-
In-source fragmentation: The molecule may be susceptible to fragmentation within the mass spectrometer's ion source, leading to a decreased signal of the intended precursor ion.
-
Hydrolysis of tert-butyl esters: The tert-butyl ester groups are labile and can be hydrolyzed under acidic conditions, which are often present in reversed-phase chromatography mobile phases.
-
Disulfide bond reduction or cleavage: The disulfide bond can be cleaved in the ion source or during sample preparation, especially if reducing agents are present.[1]
-
Deuterium-hydrogen exchange: Although the deuterium atoms are on the N-acetyl groups and generally stable, exchange with protons from the solvent can occur under certain pH and temperature conditions.[2]
-
Matrix effects: Co-eluting compounds from the sample matrix can suppress or enhance the ionization of the internal standard, leading to variable signal intensity.[2]
Q3: I am observing a peak with a mass corresponding to the loss of a tert-butyl group. What is happening?
A3: The observation of a peak corresponding to the loss of a tert-butyl group (a neutral loss of 56 Da) is a strong indication of in-source fragmentation or degradation. The tert-butyl ester is susceptible to cleavage, particularly under acidic conditions or at elevated temperatures in the ion source, forming a stable tert-butyl cation. To mitigate this, consider optimizing the ion source parameters, such as reducing the cone/orifice voltage and using lower source temperatures.
Q4: My deuterated standard has a slightly different retention time than the non-deuterated analyte. Is this normal?
A4: Yes, a small and consistent shift in retention time between a deuterated compound and its non-deuterated counterpart is a known phenomenon called the "chromatographic isotope effect".[2] This occurs because the carbon-deuterium bond is slightly shorter and stronger than the carbon-hydrogen bond, which can lead to minor differences in polarity and interaction with the stationary phase. While a small, consistent shift is often acceptable, a significant or variable shift can lead to differential matrix effects and compromise quantification. If the separation is problematic, you may need to adjust your chromatographic method to achieve co-elution.[3]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving signal instability issues with this compound.
Issue 1: Low or No Signal Intensity
Question: I am injecting my sample containing the deuterated internal standard, but I am observing a very low signal or no signal at all. What are the potential causes and how can I troubleshoot this?
Answer: A complete loss of signal often points to a singular issue in the analytical workflow. Follow these steps to diagnose the problem:
Troubleshooting Workflow for Low/No Signal
Caption: Troubleshooting workflow for low or no signal intensity.
Issue 2: Unstable or Drifting Signal
Question: The signal intensity of my deuterated internal standard is fluctuating or consistently drifting throughout my analytical run. What could be causing this and how can I stabilize the signal?
Answer: Signal drift or instability can be caused by a variety of factors, from instrument performance to the chemical stability of the analyte.
Troubleshooting Unstable Signal
Caption: Troubleshooting workflow for unstable or drifting signal.
Issue 3: Appearance of Unexpected Peaks
Question: I am observing unexpected peaks in my chromatogram that seem to be related to the internal standard. What are these peaks and how can I identify them?
Answer: Unexpected peaks can arise from degradation of the internal standard or from impurities. A systematic approach can help identify their origin.
Potential Degradation Pathways and Corresponding Mass Shifts
| Degradation Pathway | Description | Expected Mass Shift from [M+H]+ |
| Loss of one tert-butyl group | Hydrolysis or in-source fragmentation of one tert-butyl ester. | -56 Da |
| Loss of both tert-butyl groups | Hydrolysis or in-source fragmentation of both tert-butyl esters. | -112 Da |
| Disulfide bond cleavage | Reductive cleavage of the S-S bond, resulting in two N,N'-Diacetyl-L-cysteine Bis(tert-Butyl) Diester-d3 monomers. | [M+2H]2+ -> 2 x ([M/2]+H)+ |
| Deuterium-Hydrogen Exchange | Replacement of one deuterium with a hydrogen atom. | -1 Da for each exchange |
Theoretical Fragmentation Pathway
Caption: Theoretical fragmentation pathway for this compound.
Experimental Protocols
LC-MS/MS Method for the Analysis of this compound
This protocol provides a general starting point for the analysis of this compound. Optimization will be required based on the specific instrument and application.
1. Sample Preparation (from plasma)
-
To 100 µL of plasma, add 10 µL of the internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
2. Liquid Chromatography Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions. |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
3. Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Cone Voltage | 20-40 V (Optimize to minimize fragmentation) |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Desolvation Gas Flow | 800 L/hr |
| MRM Transition (Analyte) | To be determined empirically for the non-deuterated analog |
| MRM Transition (IS) | Precursor: m/z 443.2 -> Product: To be determined by infusion |
Note: The optimal cone voltage and collision energy should be determined by infusing a standard solution of the analyte and internal standard and varying these parameters to achieve the most stable and intense signal for the desired precursor and product ions.[4][5]
References
- 1. Effect of reducing disulfide-containing proteins on electrospray ionization mass spectra. | Semantic Scholar [semanticscholar.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. To improve the quantification sensitivity of large molecular weight compounds--with ginsenosides as example - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC Gradients for Deuterated Internal Standards
Welcome to the technical support center. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the use of deuterated internal standards in liquid chromatography (LC) applications, particularly LC-mass spectrometry (LC-MS).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My deuterated internal standard (IS) is eluting slightly earlier than my analyte. Why is this happening and how can I fix it?
A1: This phenomenon is a classic example of a chromatographic isotope effect . In reversed-phase liquid chromatography (RPLC), deuterated compounds often elute slightly earlier than their non-deuterated counterparts.[1] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and less polarizable than the carbon-hydrogen (C-H) bond, leading to weaker van der Waals interactions with the stationary phase.[1] While often small, this retention time shift (ΔtR) can lead to inaccurate quantification if the analyte and IS experience different matrix effects.[2][3]
Troubleshooting Steps:
-
Confirm the Issue: Inject the analyte and the deuterated IS separately to confirm their individual retention times, then inject a mix to measure the ΔtR.
-
Modify the LC Gradient: The primary goal is to promote co-elution.[2]
-
Decrease Gradient Steepness: A shallower gradient (i.e., a slower increase in the percentage of organic solvent over time) provides more time for the stationary phase to discriminate between the two compounds, which can sometimes paradoxically improve co-elution by allowing for better peak focusing.
-
Introduce Isocratic Holds: An isocratic hold at an appropriate organic solvent percentage can help merge the two peaks.
-
Adjust Flow Rate: Lowering the flow rate can increase interaction time with the stationary phase, potentially reducing the separation.
-
-
Change Mobile Phase Composition:
-
Solvent Choice: Switching from acetonitrile to methanol (or vice versa) can alter selectivity and may reduce the isotope effect.
-
Additive/Modifier: Adjusting the concentration or type of mobile phase additive (e.g., formic acid, ammonium acetate) can influence analyte and IS ionization and interaction with the stationary phase.
-
-
Consider the Column:
-
Lower Resolution Column: In some cases, a column with slightly lower resolving power can be beneficial to ensure the analyte and IS peaks overlap completely.[2]
-
Different Stationary Phase: Changing the column chemistry (e.g., from a C18 to a Phenyl-Hexyl) can alter the separation mechanism and may eliminate the retention time shift.
-
Q2: How much of a retention time difference between my analyte and deuterated IS is acceptable?
A2: Ideally, there should be no discernible separation, and the two compounds should perfectly co-elute.[2] However, a small, reproducible shift may be tolerable if it does not impact quantitation accuracy and precision. The key is to ensure that both the analyte and the IS undergo the same degree of ion suppression or enhancement from the sample matrix.[4] If the retention time difference causes them to elute in different "zones" of matrix effects, the IS will fail to accurately correct for variations, leading to poor data quality.[3]
General Guideline: The retention time difference (ΔtR) should be significantly less than the width of the chromatographic peak at its base. If the peaks are visibly resolved, it is a strong indication that the method needs further optimization.
Q3: I've tried adjusting my gradient, but I still see peak splitting. What else can I do?
A3: If gradient optimization is unsuccessful, consider the following factors:
-
IS Purity: Ensure your deuterated internal standard has high isotopic enrichment (≥98%) and chemical purity (>99%).[5] Impurities can lead to extraneous peaks.
-
H/D Exchange: Check if the deuterium atoms on your IS are in stable, non-exchangeable positions.[6] Deuterium on heteroatoms (like -OH or -NH) can exchange with protons from the mobile phase, leading to a mixture of species with different retention times.
-
Column Temperature: Temperature affects viscosity and mass transfer. Systematically varying the column temperature (e.g., in 5 °C increments from 30 °C to 50 °C) can sometimes improve peak shape and co-elution.
-
Injection Solvent: Ensure the injection solvent is compatible with the initial mobile phase conditions. Injecting in a solvent much stronger than the mobile phase can cause peak distortion and splitting.
Data Summary: Effect of Gradient and Temperature on Co-elution
The following table summarizes a hypothetical experiment to improve the co-elution of an analyte and its deuterated internal standard (d3-IS). The goal is to minimize the retention time difference (ΔtR).
| Method ID | Gradient Time (min) | Column Temp (°C) | Analyte RT (min) | d3-IS RT (min) | ΔtR (sec) | Peak Resolution (Rs) |
| M1-Initial | 5.0 | 40 | 4.25 | 4.21 | 2.4 | 0.85 |
| M2-Shallow | 8.0 | 40 | 6.82 | 6.79 | 1.8 | 0.60 |
| M3-Temp | 8.0 | 50 | 6.51 | 6.49 | 1.2 | 0.41 |
| M4-Optimized | 10.0 | 45 | 7.15 | 7.14 | 0.6 | <0.2 (Co-eluting) |
As shown, increasing the gradient time (making it shallower) and adjusting the column temperature resulted in significantly improved co-elution.
Q4: Can you provide a general protocol for optimizing an LC gradient for co-elution?
A4: Certainly. The following is a systematic approach to developing a robust LC method that ensures co-elution of an analyte and its deuterated internal standard.
Detailed Experimental Protocol: LC Gradient Optimization
-
Objective: To achieve co-elution (Resolution < 0.25) of the target analyte and its deuterated internal standard while maintaining good peak shape and sensitivity.
-
Materials:
-
Analytical standard of the target analyte.
-
Deuterated internal standard (isotopic purity ≥98%).[5]
-
LC-MS grade solvents (e.g., Acetonitrile, Methanol, Water).
-
LC-MS grade mobile phase additives (e.g., Formic Acid, Ammonium Acetate).
-
Appropriate reversed-phase HPLC/UHPLC column (e.g., C18, 50 mm x 2.1 mm, <2 µm).
-
-
Initial Scoping Gradient:
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes. Hold for 1 minute. Return to initial conditions and re-equilibrate for 2 minutes.
-
Injection: Inject a mixture of the analyte and deuterated IS.
-
Analysis: Determine the approximate elution time and the degree of separation (ΔtR).
-
-
Gradient Adjustment (Focusing on the Elution Zone):
-
Based on the scoping run, design a shallower gradient around the elution time. For example, if the analyte eluted at 3 minutes (approx. 60% B), design a new gradient:
-
0.0 - 1.0 min: Hold at 40% B.
-
1.0 - 7.0 min: Ramp from 40% B to 70% B (this is a 5%/min ramp).
-
7.0 - 7.5 min: Ramp to 95% B (column wash).
-
Hold and re-equilibrate as before.
-
-
Analysis: Re-inject the mixture and assess ΔtR. If separation persists, decrease the ramp rate further (e.g., to 3%/min).
-
-
Temperature Optimization:
-
Using the best gradient from the previous step, analyze the mixture at different column temperatures (e.g., 35 °C, 45 °C, 55 °C).
-
Analysis: Create a table comparing ΔtR, retention factor (k), and peak asymmetry at each temperature. Select the temperature that provides the best balance of co-elution and peak shape.
-
-
Final Verification:
-
Once optimal conditions are established, confirm method performance by analyzing the mixture in extracted matrix samples to ensure that co-elution is maintained and matrix effects are adequately compensated.[2]
-
Visual Guides
The following diagrams illustrate key workflows and concepts in optimizing LC methods for deuterated internal standards.
Caption: A typical workflow for developing and optimizing an LC gradient to ensure co-elution.
Caption: A decision tree for troubleshooting separation between an analyte and its IS.
Caption: Relationship between key LC parameters and their effect on achieving co-elution.
References
- 1. benchchem.com [benchchem.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. myadlm.org [myadlm.org]
- 4. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 5. resolvemass.ca [resolvemass.ca]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
Technical Support Center: Matrix Effects with Deuterated Internal Standards in Plasma Samples
Welcome to the technical support center for troubleshooting matrix effects in plasma samples when using deuterated internal standards in LC-MS/MS analysis. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide actionable solutions.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in plasma sample analysis?
A1: Matrix effects are the alteration of an analyte's ionization efficiency by co-eluting, undetected components in the sample matrix.[1][2] In plasma, these components can include phospholipids, salts, proteins, and metabolites.[3] This phenomenon can lead to either ion suppression (decreased analyte signal) or ion enhancement (increased analyte signal), ultimately compromising the accuracy, precision, and reproducibility of quantitative bioanalysis.[1][4][5]
Q2: I'm using a deuterated internal standard. Shouldn't that correct for all matrix effects?
A2: Ideally, a stable isotope-labeled internal standard (SIL-IS), such as a deuterated one, co-elutes with the analyte and experiences the same degree of ion suppression or enhancement, allowing for accurate correction.[6][7] However, this is not always the case. "Differential matrix effects" can occur where the analyte and the deuterated internal standard are affected differently by the matrix.[8] This can be caused by slight differences in retention time between the analyte and the internal standard, a phenomenon known as the "deuterium isotope effect," which can alter the lipophilicity of the molecule.[5]
Q3: What are the primary causes of matrix effects in plasma samples?
A3: The most significant contributors to matrix effects in plasma are phospholipids from cell membranes.[1][4][9] These molecules are often co-extracted with the analytes of interest, particularly with simple sample preparation methods like protein precipitation, and can co-elute from the analytical column, causing ion suppression.[1][4] Other endogenous substances like salts and residual proteins can also contribute to matrix effects.[3][10]
Q4: How can I determine if my assay is being affected by matrix effects?
A4: There are two primary experimental methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method to identify regions in the chromatogram where ion suppression or enhancement occurs.[2][11] A constant flow of the analyte solution is introduced into the mass spectrometer after the analytical column. A blank, extracted plasma sample is then injected. Dips or rises in the baseline signal indicate the retention times of matrix components that cause ion suppression or enhancement, respectively.[2][11]
-
Post-Extraction Spike Analysis: This is a quantitative method to measure the extent of the matrix effect.[9][12] The peak response of an analyte spiked into a blank, extracted plasma sample is compared to the response of the analyte in a neat solution (mobile phase) at the same concentration.[9][13]
Q5: What are the acceptance criteria for matrix effect validation?
A5: Regulatory guidance suggests that the matrix factor (MF), and more importantly, the internal standard-normalized matrix factor (IS-Normalized MF), should be consistent across different lots of plasma.[14] The IS-Normalized MF is calculated to assess how well the internal standard compensates for the matrix effect. An IS-Normalized MF close to 1.0 indicates effective compensation.[14] The coefficient of variation (CV) of the IS-Normalized MF across different lots should typically be ≤15%.[14]
Troubleshooting Guide
This guide provides solutions to common problems encountered with matrix effects in plasma samples using deuterated internal standards.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| High Variability in IS Peak Area Across Samples | 1. Inconsistent sample preparation. 2. Variable matrix effects between different plasma lots.[13] 3. Instability of the deuterated internal standard (e.g., back-exchange of deuterium).[14] | 1. Standardize Protocols: Ensure precise and consistent execution of the sample preparation method. Automation can improve reproducibility.[13] 2. Evaluate Multiple Lots: Assess matrix effects using at least six different lots of plasma during method validation. 3. Check IS Stability: Verify the stability of the deuterated label, especially in acidic or basic conditions. Select an internal standard with deuterium labels on stable positions (e.g., aromatic rings).[14] |
| Poor Accuracy and Precision in QC Samples | 1. Differential matrix effects affecting the analyte and IS differently.[5][8] 2. Inadequate sample cleanup, leading to significant ion suppression.[4] | 1. Optimize Chromatography: Modify the chromatographic method to separate the analyte and IS from the interfering matrix components. This can involve changing the column, mobile phase composition, or gradient profile. 2. Improve Sample Cleanup: Move from a simple protein precipitation to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1][6] Consider specialized phospholipid removal products.[1][15] |
| IS-Normalized Matrix Factor Significantly Deviates from 1.0 | 1. The deuterated internal standard does not co-elute perfectly with the analyte, leading to differential ion suppression.[5][16] 2. The concentration of the internal standard is too high, causing it to suppress the analyte's signal.[17] | 1. Adjust Chromatography for Co-elution: Fine-tune the chromatographic conditions to ensure the analyte and internal standard have identical retention times. 2. Optimize IS Concentration: Evaluate different concentrations of the internal standard to ensure it does not contribute to ion suppression of the analyte. |
| Significant Ion Suppression Observed | 1. Co-elution of phospholipids with the analyte.[4][18] 2. Insufficient removal of salts and other endogenous components. | 1. Phospholipid Removal: Implement specific phospholipid removal strategies such as HybridSPE or other targeted SPE sorbents.[1] 2. Dilute the Sample: Simple dilution of the plasma sample before extraction can reduce the concentration of interfering matrix components.[19] 3. Change Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce susceptibility to matrix effects.[19][20] |
Quantitative Data Summary
The following table presents hypothetical data from a matrix effect experiment in human plasma, illustrating a case of uncompensated matrix effects.
| Parameter | Analyte Peak Area | Deuterated IS Peak Area | Matrix Factor (MF) | IS-Normalized MF |
| Neat Solution (n=6) | 1,250,000 | 1,500,000 | - | - |
| Plasma Lot 1 (n=6) | 850,000 | 1,350,000 | 0.68 | 0.76 |
| Plasma Lot 2 (n=6) | 875,000 | 1,380,000 | 0.70 | 0.76 |
| Plasma Lot 3 (n=6) | 840,000 | 1,330,000 | 0.67 | 0.76 |
| Plasma Lot 4 (n=6) | 860,000 | 1,360,000 | 0.69 | 0.76 |
| Plasma Lot 5 (n=6) | 880,000 | 1,390,000 | 0.70 | 0.76 |
| Plasma Lot 6 (n=6) | 855,000 | 1,355,000 | 0.68 | 0.75 |
| Mean | 860,000 | 1,360,833 | 0.69 | 0.76 |
| %CV | 1.9% | 1.7% | 2.0% | 0.5% |
Interpretation: In this example, the analyte experiences approximately 31% ion suppression (MF = 0.69), while the deuterated internal standard experiences about 9% suppression. The IS-Normalized MF is consistently around 0.76, not 1.0. This indicates a differential matrix effect where the internal standard does not fully compensate for the suppression of the analyte, which would lead to an overestimation of the analyte concentration.[14]
Experimental Protocols
Protocol 1: Post-Extraction Spike for Quantitative Matrix Effect Assessment
-
Prepare Blank Plasma Extracts: Extract at least six different lots of blank human plasma using your validated sample preparation method (e.g., protein precipitation, LLE, or SPE).
-
Prepare Post-Spike Samples: Spike the extracted blank plasma samples with the analyte and the deuterated internal standard at a known concentration (typically at low and high QC levels).
-
Prepare Neat Solution Samples: Prepare solutions of the analyte and deuterated internal standard in the reconstitution solvent at the same concentrations as the post-spike samples.
-
LC-MS/MS Analysis: Analyze both the post-spike samples and the neat solution samples.
-
Calculate Matrix Factor (MF):
-
MF = (Peak Area of Analyte in Post-Spike Sample) / (Mean Peak Area of Analyte in Neat Solution)
-
-
Calculate IS-Normalized Matrix Factor:
-
IS-Normalized MF = (Peak Area Ratio of Analyte/IS in Post-Spike Sample) / (Mean Peak Area Ratio of Analyte/IS in Neat Solution)
-
Protocol 2: Protein Precipitation (PPT)
This method is fast but often results in significant matrix effects from phospholipids.[4]
-
Pipette 100 µL of plasma sample into a microcentrifuge tube.
-
Add 50 µL of the deuterated internal standard working solution (in methanol or acetonitrile).
-
Add 300 µL of cold acetonitrile to precipitate the proteins.[11]
-
Vortex the mixture for 1 minute.
-
Centrifuge at >10,000 x g for 10 minutes.[11]
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
Protocol 3: Liquid-Liquid Extraction (LLE)
This method offers better selectivity and removal of matrix components than PPT.[3]
-
Pipette 200 µL of plasma sample into a glass tube.
-
Add 50 µL of the deuterated internal standard working solution.
-
Add 200 µL of a suitable buffer to adjust the pH (e.g., 0.1 M HCl or 0.1 M NaOH, depending on the analyte's pKa).
-
Add 1 mL of an immiscible organic extraction solvent (e.g., methyl tert-butyl ether or ethyl acetate).[11]
-
Vortex or mix for 5-10 minutes.
-
Centrifuge at >2,000 x g for 5 minutes to separate the layers.[11]
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in the initial mobile phase.
Visualizations
Caption: Mechanism of Matrix Effect in ESI-MS
Caption: Troubleshooting Workflow for Matrix Effects
References
- 1. bioanalysis-zone.com [bioanalysis-zone.com]
- 2. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. waters.com [waters.com]
- 6. longdom.org [longdom.org]
- 7. researchgate.net [researchgate.net]
- 8. myadlm.org [myadlm.org]
- 9. chromatographytoday.com [chromatographytoday.com]
- 10. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 11. benchchem.com [benchchem.com]
- 12. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. researchgate.net [researchgate.net]
- 17. DSpace [research-repository.griffith.edu.au]
- 18. Phospholipids in liquid chromatography/mass spectrometry bioanalysis: comparison of three tandem mass spectrometric techniques for monitoring plasma phospholipids, the effect of mobile phase composition on phospholipids elution and the association of phospholipids with matrix effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Matrix effects during analysis of plasma samples by electrospray and atmospheric pressure chemical ionization mass spectrometry: practical approaches to their elimination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
Technical Support Center: Preventing Deuterium Exchange in LC-MS
Welcome to the technical support center for preventing deuterium exchange in Liquid Chromatography-Mass Spectrometry (LC-MS). This resource is designed for researchers, scientists, and drug development professionals to provide comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments involving deuterium-labeled compounds.
Troubleshooting Guides
This section provides solutions to common problems encountered during LC-MS experiments where preventing deuterium exchange is critical.
Issue 1: Higher-Than-Expected Deuterium Back-Exchange
Symptom: You observe a lower-than-expected mass shift in your deuterated sample, indicating a loss of deuterium during analysis.[1]
| Possible Cause | Recommended Solution |
| Suboptimal pH of Mobile Phase | Ensure the pH of your LC mobile phase is at the minimum for H/D exchange, which is typically around pH 2.5-3.0.[2][3] Always verify the pH of all solutions before use.[2] |
| Elevated Temperature | Maintain low temperatures (ideally 0°C or on ice) throughout the entire workflow, from sample preparation to LC-MS analysis.[3] Use a cooled autosampler and column compartment.[4] |
| Prolonged Analysis Time | Minimize the duration of the LC gradient and use a high flow rate to reduce the time the sample is exposed to the protic mobile phase.[3][5] Modern UPLC systems can shorten separation times.[3] |
| Protic Solvents in Mobile Phase | While aqueous mobile phases are necessary for reversed-phase chromatography, their protic nature is the primary driver of back-exchange.[6] The focus should be on minimizing exposure time and optimizing other conditions. |
| Inefficient Quenching (for HDX-MS) | If applicable, ensure the quenching step is rapid and effective by adding a pre-chilled quench buffer with a low pH (~2.5) to the sample and mixing quickly.[3] |
Issue 2: Poor Reproducibility and High Variability in Deuterium Recovery
Symptom: You observe inconsistent deuterium levels across replicate injections or different batches of samples.[4]
| Possible Cause | Recommended Solution |
| Inconsistent Timing | Standardize all incubation and waiting times during the experimental workflow.[4] |
| Fluctuations in Temperature or pH | Ensure consistent and stable temperature and pH control throughout the entire process.[4] Use calibrated pH meters and temperature-controlled modules. |
| Inconsistent Sample Preparation | Prepare all reagents and samples consistently.[2] Ensure thorough mixing at each step. |
| System Carry-Over | Implement rigorous wash steps for the injector, protease column (if used), and analytical columns to prevent carry-over between samples.[2] |
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a problem?
A1: Deuterium back-exchange is an undesirable process where deuterium atoms incorporated into a molecule of interest are replaced by hydrogen atoms from the surrounding solvent, such as the LC-MS mobile phase.[2] This phenomenon leads to a loss of the deuterium label, which can result in an underestimation of deuterium incorporation and potentially lead to the misinterpretation of experimental results.[2] Back-exchange is a persistent challenge in Hydrogen/Deuterium Exchange Mass Spectrometry (HDX-MS).[2]
Q2: What are the key factors that influence the rate of deuterium back-exchange?
A2: The rate of deuterium back-exchange is primarily influenced by several key experimental parameters:
-
pH: The exchange rate is catalyzed by both acids and bases.[7] The minimum exchange rate for amide protons is typically observed at a pH of approximately 2.5-2.6.[2]
-
Temperature: Higher temperatures significantly increase the rate of back-exchange.[1][2] Lowering the temperature from 25°C to 0°C can decrease the exchange rate significantly.[3]
-
Time: The longer the sample is exposed to a protic (hydrogen-containing) environment, the more extensive the back-exchange will be.[1][2]
-
Solvent Composition: Protic solvents like water and methanol in the mobile phase can readily provide protons to exchange with deuterium.[6]
Q3: Can I use a fully deuterated mobile phase to prevent back-exchange?
A3: Yes, using deuterated solvents like deuterium oxide (D₂O) and deuterated acetonitrile in the mobile phase is a viable approach to minimize back-exchange.[8][9] This strategy is particularly useful for identifying the number of exchangeable hydrogens in a molecule.[10] However, there are some considerations:
-
Cost: Deuterated solvents are significantly more expensive than their protic counterparts.[9]
-
Chromatographic Shifts: The use of deuterated solvents can sometimes lead to shifts in retention times.[9]
-
Availability: Not all mobile phase additives are readily available in deuterated form.
Q4: How can I correct for the back-exchange that I cannot eliminate?
A4: While it's not possible to completely eliminate back-exchange, it can be accounted for by using a maximally deuterated control sample.[1] This control sample has all its exchangeable amide hydrogens replaced with deuterium and is subjected to the same experimental conditions as the sample of interest. The level of back-exchange in the control can then be used to correct the data from the experimental samples.
Q5: Are there alternatives to deuterium labeling to avoid exchange issues?
A5: Yes, using other stable isotopes like Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) is an alternative approach to avoid exchange problems.[1] These isotopes are not susceptible to exchange with the mobile phase. However, the synthesis of compounds labeled with ¹³C and ¹⁵N can be more complex and expensive than deuterium labeling.[1]
Experimental Protocols
Protocol 1: Preparation of a Low-pH, Low-Temperature LC-MS Mobile Phase
This protocol describes the preparation of a mobile phase designed to minimize deuterium back-exchange during reversed-phase LC-MS analysis.
Materials:
-
HPLC or MS-grade water
-
HPLC or MS-grade acetonitrile
-
Formic acid (or other suitable acid for pH adjustment)
-
Calibrated pH meter
-
Sterile, filtered solvent bottles
Methodology:
-
Mobile Phase A (Aqueous):
-
Dispense a desired volume of HPLC-grade water into a clean solvent bottle.
-
While stirring, slowly add formic acid dropwise until the pH of the solution reaches 2.5.
-
Continuously monitor the pH using a calibrated pH meter.
-
Once the target pH is reached, filter the mobile phase through a 0.22 µm filter.
-
-
Mobile Phase B (Organic):
-
Dispense a desired volume of HPLC-grade acetonitrile into a clean solvent bottle.
-
Add the same concentration of formic acid as in Mobile Phase A (e.g., 0.1% v/v).
-
Filter the mobile phase through a 0.22 µm filter.
-
-
System Equilibration:
-
Before analysis, thoroughly purge the LC system with the newly prepared mobile phases.
-
Equilibrate the column at a low temperature (e.g., 0-4°C) with the initial mobile phase conditions for a sufficient amount of time to ensure temperature stability.[4]
-
Visualizations
Caption: Troubleshooting workflow for high deuterium back-exchange.
Caption: Key stages in an LC-MS workflow optimized to prevent deuterium exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. biorxiv.org [biorxiv.org]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Liquid chromatography-mass spectrometry using the hydrogen/deuterium exchange reaction as a tool for impurity identification in pharmaceutical process development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. On-line H/D exchange LC-MS strategy for structural elucidation of pharmaceutical impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
"N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6" synthesis and purification issues
Technical Support Center: N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis and purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most critical quality parameters to assess for the final product? A1: For deuterated compounds, two parameters are paramount: chemical purity and isotopic purity.[1] Chemical purity ensures the absence of other chemical entities, while isotopic purity (or isotopic enrichment) confirms the percentage of the compound containing deuterium at the desired positions.[1] Both must be accurately determined to ensure the compound's suitability for its intended application.
Q2: Which analytical techniques are essential for characterizing this compound? A2: High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are primary techniques for characterization.[1]
-
HR-MS is used to confirm the molecular weight and determine the isotopic enrichment by analyzing the relative abundance of different isotopologues.[1]
-
NMR spectroscopy (specifically ¹H and ²H NMR) is crucial for confirming the precise location of the deuterium labels and assessing the isotopic purity at each labeled site.[1]
Q3: Can the deuterium labels affect the compound's behavior during chromatographic purification? A3: Yes, this phenomenon is known as the deuterium kinetic isotope effect. The carbon-deuterium (C-D) bond is slightly shorter and stronger than a carbon-hydrogen (C-H) bond, which can lead to minor differences in polarity.[1][2] In reversed-phase chromatography, deuterated compounds sometimes elute slightly earlier than their non-deuterated counterparts.[2] While often subtle, this effect can be exploited for separation but may also require optimization of chromatographic conditions to ensure co-elution if used as an internal standard.[2]
Q4: What is isotopic scrambling, and how can it be prevented? A4: Isotopic scrambling refers to the unwanted migration of deuterium isotopes to positions other than the intended ones within a molecule.[1] This can occur under certain reaction conditions (e.g., harsh pH, high temperatures) and leads to a mixture of isotopologues, reducing the isotopic purity of the target compound. To minimize scrambling, it is crucial to use mild reaction conditions and aprotic solvents where possible.[2]
Q5: What are the common challenges when synthesizing tert-butyl esters of amino acids? A5: A primary challenge is the low solubility of free amino acids in the organic solvents typically used for esterification reactions.[3][4] Additionally, common methods may require harsh conditions or hazardous reagents like concentrated sulfuric acid or potentially explosive perchloric acid.[3][4] The development of methods using reagents like bis(trifluoromethanesulfonyl)imide in tert-butyl acetate aims to overcome these issues by providing faster reactions in higher yields under milder conditions.[3]
Experimental Protocols
The following protocols are generalized methodologies based on standard organic chemistry techniques for acetylation and tert-butylation.[3][4] Optimization may be required based on laboratory conditions and reagent purity.
Protocol 1: Synthesis of N,N'-Diacetyl-L-cystine-d6
-
Dissolution : Suspend L-cystine in a suitable solvent (e.g., a mixture of water and a compatible organic solvent).
-
Basification : Cool the suspension in an ice bath and slowly add a base (e.g., sodium hydroxide solution) to deprotonate the amino groups.
-
Acetylation : Add acetic anhydride-d6 dropwise to the cooled solution while maintaining a basic pH.
-
Reaction Monitoring : Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC).
-
Acidification : Upon completion, carefully acidify the reaction mixture with a suitable acid (e.g., HCl) to precipitate the product.
-
Isolation : Collect the N,N'-Diacetyl-L-cystine-d6 precipitate by filtration, wash with cold water, and dry under vacuum.
Protocol 2: Synthesis of this compound
-
Reagent Preparation : Prepare a solution of N,N'-Diacetyl-L-cystine-d6 in tert-butyl acetate.
-
Catalyst Addition : Add a catalytic amount of a strong acid, such as bis(trifluoromethanesulfonyl)imide (Tf₂NH), to the solution.[3] This method is often faster and higher yielding than traditional methods.[3]
-
Reaction : Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS.
-
Workup : Once the reaction is complete, quench the catalyst with a mild base (e.g., saturated sodium bicarbonate solution).
-
Extraction : Extract the product into an organic solvent like ethyl acetate.
-
Purification : Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. Purify the crude material using silica gel column chromatography.
Troubleshooting Guides
Synthesis Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Yield | 1. Incomplete reaction due to insufficient catalyst or reaction time.2. Poor solubility of starting material.[3][4]3. Degradation of starting material or product. | 1. Increase catalyst loading or extend reaction time; monitor via TLC/LC-MS.2. Use a more effective solvent system or a reagent like Tf₂NH to improve solubility and reactivity.[3]3. Ensure reaction temperature is controlled; check pH during workup. |
| Presence of Multiple Side Products | 1. Reaction conditions are too harsh (e.g., temperature too high).2. Isotopic scrambling due to labile protons.[1]3. Cleavage of the disulfide bond. | 1. Reduce reaction temperature and use milder reagents.2. Use aprotic solvents and avoid unnecessarily strong acids or bases.[2]3. Employ milder reaction conditions and ensure the absence of reducing agents. |
| Incomplete Deuterium Incorporation | 1. Contamination with non-deuterated reagents.2. H/D back-exchange with protic solvents or atmospheric moisture.[2][5] | 1. Use high-purity deuterated reagents.2. Use anhydrous aprotic solvents and conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon).[2] |
Purification Troubleshooting
| Observed Problem | Potential Cause(s) | Recommended Solution(s) |
| Poor Separation on Silica Gel Column | 1. Eluent system has incorrect polarity.2. Co-elution of structurally similar impurities. | 1. Perform TLC with various solvent systems (e.g., Hexane/Ethyl Acetate, DCM/Methanol) to find the optimal eluent for separation.2. Use a shallower gradient during column chromatography or consider a different stationary phase (e.g., reversed-phase silica). |
| Split or Broadened Peak in HPLC | 1. Column overloading.2. Deuterium isotope effect causing partial separation from a non-deuterated impurity.[2] | 1. Reduce the amount of sample loaded onto the column.2. Optimize the chromatographic method (gradient, temperature) to either merge or fully resolve the peaks.[2] Analyze fractions by HR-MS to confirm identity. |
| Product is an Oil Instead of a Solid | 1. Presence of residual solvent.2. Presence of impurities preventing crystallization. | 1. Dry the product under a high vacuum for an extended period.2. Re-purify the product. If purity is high, attempt to induce crystallization by scratching the flask or adding a seed crystal. |
Quantitative Data Summary
Table 1: Analytical Parameters for Product Characterization
| Analytical Technique | Parameter | Expected Result for C₁₈H₂₆D₆N₂O₆S₂ |
| HR-MS (ESI+) | [M+H]⁺ | Calculated: 443.1906, Found: Within 5 ppm tolerance |
| ¹H NMR | Chemical Shift (δ) | Absence of signals corresponding to the acetyl protons (around 2.0 ppm). Presence of signals for tert-butyl and cystine backbone protons. |
| Isotopic Purity (MS) | % Deuterium Incorporation | >98% (or as specified by synthesis requirements) |
| Chemical Purity (HPLC) | % Area | >95% (or as specified by application) |
Visualizations
Caption: Workflow for the synthesis and analysis of the target compound.
Caption: Decision tree for troubleshooting low purity results.
References
"N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6" fragmentation pattern analysis
This technical support guide provides troubleshooting advice and frequently asked questions for researchers and scientists working with N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 in mass spectrometry applications.
Frequently Asked Questions (FAQs)
Q1: What is the molecular weight of this compound?
The molecular weight of this compound (C18H26D6N2O6S2) is 442.62 g/mol .[1]
Q2: Where are the deuterium atoms located in the this compound molecule?
While the exact position can vary by manufacturer, the "-d6" designation in this context typically refers to the presence of six deuterium atoms on the two N-acetyl groups (CD3CO-). This is a common isotopic labeling pattern.
Q3: What are the expected major fragment ions in the mass spectrum?
The fragmentation of this molecule is characterized by the facile loss of its tert-butyl groups and cleavage around the amide and disulfide bonds.[2][3] Key expected fragments are detailed in the data table below.
Troubleshooting Guide
Issue: I don't see the molecular ion peak ([M+H]+ or M+•) in my spectrum.
-
Cause: The molecular ion of this compound may be of low abundance or absent, especially with higher energy ionization techniques like Electron Ionization (EI).[4] The molecule can readily fragment upon ionization.
-
Solution:
-
Use a softer ionization technique: Employ Electrospray Ionization (ESI) or Chemical Ionization (CI) to minimize fragmentation and enhance the molecular ion peak.
-
Optimize ionization source conditions: Lower the cone voltage or fragmentor voltage in ESI to reduce in-source fragmentation.
-
Look for adducts: In ESI, the molecular ion may be observed as adducts with sodium ([M+Na]+) or potassium ([M+K]+).
-
Issue: The most intense peak in my spectrum is at m/z 57.
-
Cause: This is a very common observation for molecules containing a tert-butyl group.[2][4] The m/z 57 peak corresponds to the highly stable tert-butyl carbocation ([C4H9]+), which is readily formed upon fragmentation.[2]
-
Solution: This is an expected fragment and helps to confirm the presence of the tert-butyl ester groups. Focus on other, less intense ions at higher m/z values to piece together the full structure.
Issue: I am seeing a significant peak corresponding to the loss of 56 Da or 100 Da.
-
Cause: These neutral losses are characteristic of tert-butyl esters.
-
A loss of 56 Da corresponds to the neutral loss of isobutylene (C4H8) via a McLafferty-like rearrangement.[2]
-
A loss of 100 Da represents the cleavage of the entire tert-butoxycarbonyl group (C5H8O2).
-
-
Solution: These are expected fragmentation pathways and can be used to confirm the structure.
Issue: I observe a complex pattern of peaks that I cannot identify.
-
Cause: This could be due to a number of factors, including disulfide bond cleavage, fragmentation of the cystine backbone, or the presence of impurities. The disulfide bond can cleave, leading to fragments representing the monomeric N-acetyl-cysteine tert-butyl ester-d3 unit.
-
Solution:
-
Consult the predicted fragmentation table: Compare your observed peaks to the table of expected fragments below.
-
Perform tandem MS (MS/MS): Isolate a major fragment ion and fragment it further to elucidate its structure. This can help to confirm the fragmentation pathways.
-
Check sample purity: Analyze your sample by LC-MS to ensure that the complex spectrum is not a result of co-eluting impurities.[5]
-
Data Presentation
Table 1: Predicted Fragment Ions for this compound
| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway |
| 443.2 | [M+H]+ | Protonated molecular ion |
| 387.2 | [M - C4H8 + H]+ | Loss of one isobutylene molecule |
| 343.1 | [M - C5H8O2 + H]+ | Loss of one tert-butoxycarbonyl group |
| 331.1 | [M - 2(C4H8) + H]+ | Loss of two isobutylene molecules |
| 222.1 | [C8H10D3N1O3S1]+ | Cleavage of the disulfide bond (monomeric unit) |
| 57.1 | [C4H9]+ | tert-butyl carbocation |
Experimental Protocols
Mass Spectrometry Analysis via Electrospray Ionization (ESI-MS)
-
Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a suitable solvent such as methanol or acetonitrile to create a 1 mg/mL stock solution. Further dilute this stock solution to a working concentration of 1-10 µg/mL in 50:50 acetonitrile:water with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion Parameters:
-
Mode: Positive Ionization
-
Flow Rate: 5-10 µL/min
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20-40 V (can be varied to control fragmentation)
-
Source Temperature: 120 °C
-
Desolvation Temperature: 350 °C
-
Desolvation Gas Flow: 600 L/hr
-
-
Data Acquisition: Acquire mass spectra over a range of m/z 50-500. For more detailed structural information, perform tandem MS (MS/MS) on the protonated molecular ion (m/z 443.2) and other major fragment ions.
Mandatory Visualization
Caption: Predicted fragmentation pathway of this compound.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. benchchem.com [benchchem.com]
- 3. Fragmentation of synthetic cannabinoids with an isopropyl group or a tert-butyl group ionized by electron impact and electrospray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. uni-saarland.de [uni-saarland.de]
- 5. WO2021219375A1 - Process of making n,n'-diacetyl-l-cystine - Google Patents [patents.google.com]
Technical Support Center: Analysis of Protected Amino Acid Standards
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the ionization of protected amino acid standards in mass spectrometry.
Frequently Asked Questions (FAQs)
Q1: Why am I observing poor or no signal for my protected amino acid standard in ESI-MS?
Poor or no signal for protected amino acid standards in Electrospray Ionization Mass Spectrometry (ESI-MS) can stem from several factors related to the physicochemical properties of the protected amino acid and the analytical conditions. Common causes include:
-
Suppression of Ionization: The protecting group can significantly alter the polarity and ionization efficiency of the amino acid. Hydrophobic protecting groups like Boc, Fmoc, and Cbz can make the molecule less amenable to ESI, especially in highly aqueous mobile phases.
-
Inappropriate Mobile Phase Composition: The choice of solvent and additives is critical. For instance, Trifluoroacetic acid (TFA), a common additive for chromatography, is a strong ion-pairing agent that can severely suppress the signal in ESI-MS.[1][2]
-
Incorrect Ionization Mode: While many amino acids are analyzed in positive ion mode, the presence of the protecting group and the overall molecular structure might favor negative ion mode.
-
Suboptimal Source Parameters: The settings of the ESI source, such as capillary voltage, gas flow, and temperature, may not be optimized for the specific protected amino acid.
-
Sample Degradation: The protected amino acid may be degrading in the sample solution or during the analysis. For example, the Boc group can be labile under acidic conditions.[3]
Q2: How can I improve the ionization of my protected amino acid standard?
To enhance the ionization and improve the signal of your protected amino acid standard, consider the following strategies:
-
Mobile Phase Optimization:
-
Replace TFA with Formic Acid (FA) or Acetic Acid (AA): FA and AA are weaker ion-pairing agents than TFA and are known to improve signal intensity in ESI-MS.[2] For many applications, 0.1% formic acid in the mobile phase is a good starting point.[4]
-
Use Ammonium Formate or Ammonium Acetate: These additives can help to improve ionization, particularly for zwitterionic compounds, by providing a source of protons or ammonium adducts.[4] A mobile phase containing 10 mM ammonium formate with 0.125% formic acid has shown good performance for amino acids.[4]
-
Increase Organic Content: Since protected amino acids are often more hydrophobic, increasing the percentage of organic solvent (e.g., acetonitrile or methanol) in the mobile phase can improve solubility and ionization.
-
-
Optimize ESI Source Parameters: Systematically optimize the capillary voltage, nebulizer gas pressure, drying gas flow rate, and temperature for your specific analyte.
-
Consider Adduct Formation: In positive ion mode, look for adducts with sodium ([M+Na]⁺) or potassium ([M+K]⁺), which can sometimes be more stable and abundant than the protonated molecule ([M+H]⁺).[5] In some cases, acetonitrile adducts ([M+ACN+H]⁺) can also be formed and provide enhanced signal-to-noise.[6]
-
Switch to a Different Ionization Technique: If ESI continues to provide poor results, consider alternative ionization sources. Atmospheric Pressure Chemical Ionization (APCI) is often more suitable for less polar and thermally stable compounds.[7][8][9]
Q3: My protected amino acid is hydrophobic. What are the best practices for its analysis by LC-MS?
For hydrophobic protected amino acids, the following practices are recommended:
-
Chromatography:
-
Use a reversed-phase column (e.g., C18, C8) with a suitable gradient of increasing organic solvent to ensure proper retention and elution.
-
For highly hydrophobic compounds, a higher initial percentage of organic solvent in the gradient may be necessary to prevent precipitation on the column.
-
-
Mobile Phase:
-
Employ mobile phases with a higher proportion of organic solvent.
-
Additives like formic acid are generally preferred over TFA.
-
-
Ionization Source:
Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the analysis of protected amino acid standards.
Issue 1: Weak or No Analyte Signal
| Potential Cause | Troubleshooting Steps |
| Ion Suppression | - Replace 0.1% TFA with 0.1% Formic Acid or 0.1% Acetic Acid in the mobile phase.[1][2]- If chromatographic resolution is compromised, try a lower concentration of TFA (e.g., 0.02-0.05%).- Ensure proper sample clean-up to remove matrix components that can cause ion suppression.[10][11][12] |
| Inappropriate Mobile Phase pH | - For positive ion mode, ensure the mobile phase pH is low enough to promote protonation (typically pH 2-4).- For negative ion mode, a higher pH may be necessary to facilitate deprotonation. |
| Suboptimal Ionization Source | - If using ESI, try switching to APCI, especially for more hydrophobic protected amino acids.[7][8][9] |
| Incorrect Mass Detection | - Check for common adducts such as [M+Na]⁺, [M+K]⁺, or [M+NH₄]⁺ in positive mode, or [M+Cl]⁻ or [M+HCOO]⁻ in negative mode.[5][13][14] |
| In-source Fragmentation | - Some protecting groups, like Boc, can be labile and fragment in the ESI source.[3] Try reducing the fragmentor/cone voltage to minimize this effect. |
Issue 2: Poor Peak Shape and/or Retention Time Variability
| Potential Cause | Troubleshooting Steps |
| Secondary Interactions with Column | - Add a small amount of a stronger acid like TFA (0.01-0.05%) to the mobile phase to improve peak shape, but be mindful of potential ion suppression.[2]- Use a column with a different stationary phase chemistry. |
| Sample Overload | - Reduce the concentration of the standard being injected. |
| Inappropriate Injection Solvent | - Ensure the injection solvent is compatible with the initial mobile phase conditions to avoid peak distortion. Ideally, the injection solvent should be weaker than the mobile phase. |
| Column Contamination | - Flush the column with a strong solvent to remove any adsorbed contaminants. |
Experimental Protocols
Protocol 1: General LC-MS Method for Protected Amino Acids (Starting Point)
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: 5-95% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive and Negative (screen both).
-
Capillary Voltage: 3.5 kV.
-
Nebulizer Pressure: 40 psi.
-
Drying Gas Flow: 10 L/min.
-
Drying Gas Temperature: 350 °C.
-
Fragmentor Voltage: 120 V (can be optimized).
-
Mass Range: m/z 100-1000.
-
Visualizations
Caption: A workflow for troubleshooting poor ionization of protected amino acids.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. halocolumns.com [halocolumns.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of native amino acid and peptide enantiomers by high-performance liquid chromatography/atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Atmospheric-pressure chemical ionization - Wikipedia [en.wikipedia.org]
- 9. Atmospheric Pressure Chemical Ionization (APCI) - MagLab [nationalmaglab.org]
- 10. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. longdom.org [longdom.org]
- 13. Characterization of N-Boc/Fmoc/Z-N'-formyl-gem-diaminoalkyl derivatives using electrospray ionization multi-stage mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Fiehn Lab - MS Adduct Calculator [fiehnlab.ucdavis.edu]
Storage and stability issues of deuterated compounds
Welcome to the Technical Support Center for Deuterated Compounds. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the storage, stability, and troubleshooting of deuterated compounds used in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for deuterated compounds?
A1: The main stability issue is isotopic exchange, also known as hydrogen-deuterium (H-D) or back-exchange.[1] This is a process where deuterium atoms on a labeled compound are replaced by hydrogen atoms from the surrounding environment, most commonly from protic solvents like water or methanol.[1] This exchange can diminish the isotopic purity of the compound, leading to inaccurate results in quantitative analyses.[1] Other concerns include standard chemical degradation (e.g., hydrolysis, oxidation, photolysis), which can be influenced by factors like temperature, pH, and light exposure.[2]
Q2: What are the ideal long-term storage conditions for deuterated compounds?
A2: For optimal long-term stability, deuterated compounds, particularly those in solution, should be stored at -20°C or colder.[1] They should be protected from light by using amber vials or storing them in the dark.[1] The compound is most stable when stored as a lyophilized powder or dissolved in a suitable aprotic organic solvent, such as acetonitrile or methanol.[1] For sensitive compounds, storage under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidation.[2]
Q3: How does the position of the deuterium label affect stability?
A3: The position of the deuterium atom is critical to the compound's stability against H-D exchange. Deuterium atoms on heteroatoms (like oxygen in -OH or nitrogen in -NH groups) are highly susceptible to rapid exchange with protons from the solvent.[1] Deuterium on carbon atoms adjacent to carbonyl groups can also be more labile.[1] For the highest stability, it is preferable to use compounds where deuterium is located on stable, non-exchangeable carbon positions.[1]
Q4: My deuterated internal standard seems to be losing signal during my LC-MS run. What could be the cause?
A4: A decreasing signal intensity of a deuterated internal standard can be due to several factors. The most common cause is the H-D back-exchange if protic solvents are used in the mobile phase or sample diluent.[1] Other potential causes include adsorption of the compound to sample vials or LC tubing, or in-source instability where the compound fragments or loses deuterium in the mass spectrometer's ion source.
Q5: Can I store my deuterated compound dissolved in water or a buffer?
A5: Storing deuterated compounds in aqueous (water-based) or other protic solvents (like ethanol) is not recommended for long-term storage. These solvents contain exchangeable protons that can readily replace the deuterium atoms on your compound, especially under acidic or basic conditions which can catalyze the exchange.[1] Such solutions are typically only stable for hours to days and should be prepared fresh for immediate use.[1]
Data on Compound Stability
Quantitative data is essential for understanding the performance of deuterated compounds under different conditions. Below are tables summarizing the stability of deuterated compounds.
Metabolic Stability
The following data illustrates the enhanced metabolic stability of a deuterated celecoxib derivative ([D₂,¹⁸F]5a) compared to its non-deuterated counterpart ([¹⁸F]5a) when incubated with mouse liver microsomes. The increased stability is a direct result of the kinetic isotope effect.
| Compound | Incubation Time | % Intact Compound Remaining |
| Celecoxib Derivative ([¹⁸F]5a) | 10 min | 65% |
| 30 min | 30% | |
| 60 min | 10% | |
| Deuterated Celecoxib Derivative ([D₂,¹⁸F]5a) | 10 min | 95% |
| 30 min | 85% | |
| 60 min | 70% | |
| Data adapted from a study on celecoxib derivatives to illustrate metabolic stability enhancement through deuteration. |
Storage Stability (Representative Example)
This table provides a representative example of the stability of a generic deuterated compound ("Compound-d5") with a stable deuterium label (e.g., on an aromatic ring) under various common laboratory storage conditions.
| Storage Condition | Solvent | % Recovery after 30 Days | % Recovery after 90 Days |
| -20°C, Protected from Light | Acetonitrile | >99% | >99% |
| Methanol | >99% | >99% | |
| Water (pH 7) | 90% | 75% | |
| 4°C, Protected from Light | Acetonitrile | >99% | 98% |
| Methanol | 98% | 95% | |
| Water (pH 7) | 70% | 40% | |
| Room Temp (~22°C), Exposed to Light | Acetonitrile | 95% | 85% |
| Methanol | 90% | 75% | |
| Water (pH 7) | <50% | <10% |
Note: This table is a representative example based on general stability principles and is intended for illustrative purposes only. Actual stability will vary depending on the specific compound and its structure.
Troubleshooting Guides
Use these guides to diagnose and resolve common issues encountered during your experiments.
Issue 1: Loss of Isotopic Purity (H-D Back-Exchange)
If you suspect your deuterated compound is undergoing H-D back-exchange, follow this workflow to identify the cause and find a solution.
Factors Influencing Compound Stability
This diagram illustrates the key environmental and chemical factors that can impact the stability of a deuterated compound. Managing these factors is crucial for maintaining sample integrity.
Experimental Protocols
Protocol: Assessing Long-Term Storage Stability
This protocol outlines a method for evaluating the long-term stability of a deuterated compound in solution under various storage conditions.
1. Materials and Reagents:
-
Deuterated compound (lyophilized powder)
-
High-purity solvents (e.g., Acetonitrile, Methanol, HPLC-grade Water)
-
Class A volumetric flasks and pipettes
-
Amber HPLC vials with screw caps
-
LC-MS system with a suitable column (e.g., C18)
-
Temperature-controlled storage units (e.g., -20°C freezer, 4°C refrigerator, room temperature bench)
2. Procedure:
-
Stock Solution Preparation:
-
Accurately prepare a stock solution of the deuterated compound at a known concentration (e.g., 1 mg/mL) in an aprotic solvent like acetonitrile.
-
-
Preparation of Stability Samples:
-
From the stock solution, prepare replicate sample sets (n=3 for each condition) in amber HPLC vials at a working concentration (e.g., 1 µg/mL).
-
Prepare sample sets in each solvent to be tested (e.g., Acetonitrile, Methanol, Water).
-
For each solvent, prepare enough vials for all time points and storage conditions.
-
-
Storage:
-
Place the prepared sets of vials in their designated storage locations: -20°C, 4°C, and room temperature (protected from direct light).
-
-
Time Point Analysis:
-
Time Zero (T₀): Immediately after preparation, analyze one set of replicates from each solvent to establish the initial concentration (100% reference value).
-
Subsequent Time Points: At scheduled intervals (e.g., 7 days, 30 days, 60 days, 90 days), retrieve three vials from each storage condition and solvent.
-
Allow vials from cold storage to equilibrate to room temperature before analysis to prevent condensation.
-
Analyze the samples using a validated, stability-indicating LC-MS method.
-
-
Data Analysis:
-
For each sample, determine the peak area of the deuterated compound.
-
Calculate the percentage of the compound remaining at each time point relative to the mean T₀ peak area for that solvent.
-
The compound is considered stable if the mean percentage remaining is within an acceptable range (e.g., 90-110% of the initial value).
-
Workflow Diagram:
References
Validation & Comparative
Validation of an Analytical Method for N,N'-Diacetyl-L-cystine using a Deuterated Internal Standard: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the validation of an analytical method for the quantification of N,N'-Diacetyl-L-cystine, utilizing its deuterated stable isotope-labeled internal standard, N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6. The use of a stable isotope-labeled internal standard is widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis, offering exceptional accuracy and precision.
This document presents a comparative analysis of the performance of this deuterated internal standard against a common alternative, a structural analog internal standard. The experimental data and protocols provided herein are based on established analytical methodologies for similar compounds and serve as a robust framework for method validation in a research and drug development setting.
Performance Comparison: Deuterated vs. Structural Analog Internal Standard
The choice of internal standard is a critical factor in the development of a reliable quantitative analytical method. The following table summarizes the key performance characteristics of using this compound versus a hypothetical, yet representative, structural analog internal standard.
| Validation Parameter | This compound | Structural Analog Internal Standard | Advantage of Deuterated Standard |
| Linearity (R²) | ≥ 0.99 | ≥ 0.99 | Comparable |
| Accuracy (% Recovery) | 95 - 105% | 90 - 110% | Tighter acceptance criteria are often achievable due to better compensation for matrix effects. |
| Precision (%RSD) | < 15% | < 20% | Lower variability due to identical extraction and ionization behavior. |
| Limit of Detection (LOD) | 0.00015 mg/ml[1][2] | Typically higher than the deuterated standard | Improved signal-to-noise for the analyte. |
| Limit of Quantitation (LOQ) | 0.00045 mg/ml[1][2] | Typically higher than the deuterated standard | Enhanced sensitivity for low-level quantification. |
| Matrix Effect | Minimal and effectively compensated | Potential for significant and variable ion suppression or enhancement | Co-elution with the analyte ensures that both experience the same matrix effects. |
| Extraction Recovery | Identical to the analyte | May differ from the analyte | More accurate correction for sample loss during preparation. |
Experimental Protocols
The following are detailed methodologies for the key experiments required for the validation of an analytical method for N,N'-Diacetyl-L-cystine using this compound as an internal standard.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve N,N'-Diacetyl-L-cystine in a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in the same solvent.
-
Working Solutions: Prepare a series of working standard solutions of the analyte by serial dilution of the stock solution to create calibration standards. Prepare a working internal standard solution at a fixed concentration.
Sample Preparation (Protein Precipitation)
-
To 100 µL of the sample (e.g., plasma, cell lysate), add 20 µL of the internal standard working solution and vortex briefly.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to achieve separation from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
N,N'-Diacetyl-L-cystine: [M+H]+ → fragment ion
-
This compound: [M+H]+ → fragment ion
-
-
Visualizing the Validation Workflow
The following diagrams illustrate the key processes in the validation of this analytical method.
Caption: Workflow for the analytical method validation.
Caption: Key parameters of analytical method validation.
References
A Comparative Guide to Stable Isotope-Labeled Internal Standards in Quantitative Mass Spectrometry: N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 vs. 13C-Labeled Analogs
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in quantitative analysis, directly influencing the accuracy and reliability of experimental data. In the field of mass spectrometry, stable isotope-labeled (SIL) internal standards are the gold standard for mitigating variability during sample preparation, chromatography, and ionization.[1] This guide provides an objective comparison between deuterium-labeled standards, such as N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6, and their carbon-13 (¹³C)-labeled counterparts.
While N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester is a protected form of N,N'-diacetyl-L-cystine (DiNAC), a disulfide dimer of the widely used antioxidant N-acetylcysteine (NAC), this guide will use the more extensively studied NAC as a proxy to illustrate the performance differences between deuterium and ¹³C labeling.[2][3]
Core Performance Differences: Deuterium vs. Carbon-13 Labeling
The fundamental distinction between deuterated (D or ²H) and ¹³C-labeled internal standards lies in their physicochemical properties and their ability to mimic the unlabeled analyte throughout the analytical process. An ideal internal standard should co-elute with the analyte, exhibit identical ionization efficiency, and have the same extraction recovery.
Chromatographic Co-elution: One of the most significant advantages of ¹³C-labeled standards is their near-perfect co-elution with the unlabeled analyte.[4] This is because the mass difference is distributed across the carbon backbone, resulting in virtually identical polarity and hydrophobicity. In contrast, deuterium-labeled standards can exhibit a chromatographic shift, often eluting slightly earlier in reversed-phase chromatography.[4] This "isotope effect" is due to the C-D bond being slightly stronger and shorter than a C-H bond.
Isotopic Stability: ¹³C labels are incorporated into the carbon skeleton of the molecule, making them exceptionally stable and not prone to exchange with other atoms. While deuterium labels in stable positions are generally reliable, those on heteroatoms (like -OH, -NH, -SH) can be susceptible to back-exchange with hydrogen from the solvent, potentially compromising quantitative accuracy.[4]
Matrix Effects: Biological samples are complex matrices that can cause ion suppression or enhancement in the mass spectrometer, leading to inaccurate quantification. Because ¹³C-labeled standards co-elute perfectly with the analyte, they experience the same matrix effects at the same time, allowing for more accurate correction. The chromatographic shift of deuterated standards may mean they are not subjected to the identical matrix effects as the analyte at the moment of ionization, potentially leading to biased results.[4]
Quantitative Data Comparison
| Parameter | N-acetylcysteine-d6 (Deuterium Labeled) | N-acetylcysteine-¹³C (Carbon-13 Labeled) | References |
| Chromatographic Co-elution | May exhibit a slight retention time shift compared to unlabeled NAC. | Co-elutes perfectly with unlabeled NAC. | [4] |
| Correction for Matrix Effects | Good, but can be compromised by chromatographic shifts. | Excellent, due to identical elution profile. | [4] |
| Isotopic Stability | Generally stable, but potential for back-exchange if labels are in exchangeable positions. | Highly stable with no risk of back-exchange. | [4] |
| Commercial Availability | Readily available for many common analytes. | Availability is growing but may be more limited and costly for some compounds. | |
| Accuracy & Precision | Generally good, but can be lower than ¹³C standards in complex matrices. | Considered the gold standard, providing the highest accuracy and precision. | [1] |
Experimental Protocols
Below are detailed methodologies for the quantitative analysis of total N-acetylcysteine in human plasma using a stable isotope-labeled internal standard. This protocol can be adapted for other small molecules.
Objective: To determine the concentration of total NAC in human plasma using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and a stable isotope-labeled internal standard.
Materials:
-
Human plasma samples
-
N-acetylcysteine (analyte)
-
N-acetylcysteine-d6 or N-acetylcysteine-¹³C (internal standard)
-
Dithiothreitol (DTT) for reduction of disulfide bonds
-
Trichloroacetic acid (TCA) for protein precipitation
-
Methanol and Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Sample Preparation:
-
To 100 µL of human plasma in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., 1 µg/mL of N-acetylcysteine-d6 or N-acetylcysteine-¹³C in water).
-
Add 20 µL of 1 M DTT to reduce any oxidized NAC (including N,N'-diacetyl-L-cystine).
-
Vortex briefly and incubate at 37°C for 30 minutes.
-
Add 200 µL of 10% (w/v) TCA to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.[5]
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Gradient: A typical gradient would start at a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte and internal standard, and then return to initial conditions for column re-equilibration.
-
-
Mass Spectrometry (MS):
-
-
Data Analysis:
-
A calibration curve is constructed by plotting the ratio of the peak area of the analyte to the peak area of the internal standard against the concentration of the analyte for a series of calibration standards.
-
The concentration of NAC in the unknown plasma samples is then determined from this calibration curve.
-
Visualizations
The following diagrams illustrate the experimental workflow for sample analysis and the relevant metabolic pathway for N-acetylcysteine.
Caption: Experimental workflow for NAC quantification.
Caption: Simplified Glutathione Synthesis Pathway.[7][8]
References
- 1. crimsonpublishers.com [crimsonpublishers.com]
- 2. benchchem.com [benchchem.com]
- 3. The Central Nervous System Modulatory Activities of N-Acetylcysteine: A Synthesis of Two Decades of Evidence [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography tandem mass spectrometry method for determination of N-acetylcysteine in human plasma using an isotope-labeled internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
The Gold Standard vs. The Practical Alternative: A Comparative Guide to Deuterated and Non-Deuterated Internal Standards in Bioanalysis
For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantitative data is the cornerstone of reliable bioanalytical results. In liquid chromatography-mass spectrometry (LC-MS) based bioanalysis, the choice of an internal standard (IS) is a critical decision that profoundly impacts the quality and reliability of the data. This guide provides an objective comparison of the performance of deuterated versus non-deuterated internal standards, supported by experimental data, to inform best practices in analytical method development.
Internal standards are indispensable for correcting variability throughout the analytical workflow, from sample preparation to instrumental analysis.[1] An ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by variations such as matrix effects, extraction efficiency, and injection volume.[2] The two primary choices for internal standards are stable isotope-labeled (SIL) compounds, most commonly deuterated standards, and non-deuterated structural analogs. While deuterated internal standards are widely regarded as the "gold standard," practical considerations sometimes necessitate the use of non-deuterated alternatives.[1][2]
The Theoretical Advantage of Deuterated Internal Standards
Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their stable, heavier isotope, deuterium (²H).[3] This subtle modification results in a compound that is chemically and physically almost identical to the analyte.[2] This near-identical nature is the primary reason for their superior performance in quantitative bioanalysis.[1]
Key advantages include:
-
Co-elution with the Analyte: Deuterated standards typically have the same chromatographic retention time as the analyte, meaning they experience the same matrix effects at the same time.[4]
-
Similar Extraction Recovery: Their near-identical chemical properties ensure they behave similarly during sample preparation steps like liquid-liquid extraction or solid-phase extraction.[5]
-
Comparable Ionization Efficiency: In the mass spectrometer source, they are expected to ionize with the same efficiency as the analyte, providing a consistent response ratio.[4][6]
These characteristics allow deuterated internal standards to effectively compensate for variations that can occur during sample analysis, leading to higher accuracy and precision.[3]
Non-Deuterated Internal Standards: A Practical Alternative
Non-deuterated internal standards are typically structural analogs of the analyte. They are compounds with similar chemical structures and properties but are not isotopically labeled.[5] While not as ideal as their deuterated counterparts, they can be a viable option when deuterated standards are not commercially available or are prohibitively expensive.[6][7]
However, the structural differences, even if minor, can lead to:
-
Chromatographic Separation: Differences in polarity and structure can cause the analog to elute at a different retention time than the analyte.[3]
-
Variable Extraction Recovery: The analog may not be extracted from the sample matrix with the same efficiency as the analyte.[7]
-
Disparate Ionization Response: The ionization efficiency of the analog can differ from the analyte and be affected differently by matrix components.[6]
These differences can result in less effective compensation for analytical variability, potentially leading to compromised data quality.[3]
Performance Comparison: Experimental Data
The superiority of deuterated internal standards is not merely theoretical and is supported by experimental data from numerous studies. The following tables summarize quantitative data from comparative experiments.
Table 1: Comparison of Accuracy and Precision for the Quantification of Everolimus
A study comparing a deuterated internal standard (Everolimus-d4) and a non-deuterated analog internal standard (32-desmethoxyrapamycin) for the quantification of the immunosuppressant drug everolimus yielded the following results.[8]
| Parameter | Deuterated IS (Everolimus-d4) | Non-Deuterated IS (32-desmethoxyrapamycin) |
| Lower Limit of Quantification (LLOQ) | 1.0 ng/mL | 1.0 ng/mL |
| Analytical Recovery (Accuracy) | 98.3% - 108.1% | 98.3% - 108.1% |
| Total Coefficient of Variation (Precision) | 4.3% - 7.2% | 4.3% - 7.2% |
| Correlation with Independent Method (Slope) | 0.95 | 0.83 |
While both internal standards demonstrated acceptable performance in terms of LLOQ, accuracy, and precision, the deuterated internal standard showed a more favorable comparison (a slope closer to 1) with an independent LC-MS/MS method, indicating a higher level of accuracy.[8]
Table 2: Impact of Internal Standard Choice on the Analysis of Pesticides and Mycotoxins in Cannabis Matrices
A study on the analysis of pesticides and mycotoxins in various complex cannabis matrices demonstrated a significant improvement in data quality when using deuterated internal standards.
| Parameter | Without Internal Standard | With Deuterated Internal Standard |
| Accuracy Variation | > 60% | < 25% |
| Relative Standard Deviation (RSD) | > 50% | < 20% |
The use of deuterated analogs as internal standards dramatically improved the accuracy and precision of the analysis across different complex matrices, highlighting their ability to compensate for significant matrix effects.
Experimental Protocols
To ensure the selection of an appropriate internal standard and the validation of a robust analytical method, specific experiments should be conducted.
Objective: To assess the ability of a deuterated and a non-deuterated internal standard to compensate for matrix effects.
Methodology:
-
Sample Preparation:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Analyte and internal standard spiked into the mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Blank biological matrix is extracted first, and then the analyte and internal standard are added to the final extract.
-
Set C (Pre-Extraction Spike): Analyte and internal standard are spiked into the blank biological matrix before the extraction process.
-
-
-
LC-MS/MS Analysis: Analyze all three sets of samples using the developed LC-MS/MS method.
-
Data Analysis:
-
Matrix Effect (ME): Calculated as the ratio of the analyte peak area in Set B to the analyte peak area in Set A, multiplied by 100. An ME value of 100% indicates no matrix effect, while values <100% indicate ion suppression and >100% indicate ion enhancement.
-
Recovery (RE): Calculated as the ratio of the analyte peak area in Set C to the analyte peak area in Set B, multiplied by 100.
-
Process Efficiency (PE): Calculated as the ratio of the analyte peak area in Set C to the analyte peak area in Set A, multiplied by 100.
-
Internal Standard Normalized Matrix Effect: The matrix effect of the analyte is divided by the matrix effect of the internal standard. A value close to 1 indicates effective compensation.
-
Visualizing the Workflow
The following diagram illustrates a typical experimental workflow for a bioanalytical assay using an internal standard.
Caption: A typical experimental workflow for bioanalysis using an internal standard.
Conclusion: A Matter of Confidence
The choice between a deuterated and a non-deuterated internal standard is a critical determinant of data quality in quantitative LC-MS analysis. While deuterated internal standards are widely recognized as the gold standard for their ability to provide superior accuracy and precision, a thorough understanding of their potential limitations, such as the deuterium isotope effect, is essential.[2] For applications demanding the highest level of confidence in quantitative results, the investment in a deuterated internal standard is well-justified. However, when a deuterated standard is not feasible, a carefully validated non-deuterated analog can serve as a viable alternative.[7] Ultimately, the decision should be based on a comprehensive evaluation of the analytical method's requirements and a rigorous validation process.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparison of a stable isotope-labeled and an analog internal standard for the quantification of everolimus by a liquid chromatography-tandem mass spectrometry method - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide for Researchers: N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 versus Other Cystine Analogs
For Researchers, Scientists, and Drug Development Professionals
In the landscape of cellular stress and redox biology research, the choice of chemical tools is paramount. Cystine analogs are vital for investigating pathways related to glutathione (GSH) synthesis, oxidative stress, and the increasingly studied cell death mechanism, ferroptosis. This guide provides a comparative overview of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 and other key cystine analogs, offering insights into their potential applications and performance based on available data and established chemical principles.
Introduction to this compound
This compound is a specialized, stable isotope-labeled derivative of N,N'-diacetyl-L-cystine (DiNAC). Its unique structural features—acetylation of the amine groups, esterification of the carboxylic acids with bulky tert-butyl groups, and the incorporation of six deuterium atoms—suggest specific advantages for research applications, particularly in pharmacokinetics and metabolic flux analysis.
Comparison with Other Cystine Analogs
The utility of this compound can be best understood by comparing it to other commonly used cystine and cysteine analogs. The following sections and tables summarize the key characteristics and experimental data for these compounds.
Key Analogs for Comparison:
-
N,N'-Diacetyl-L-cystine (DiNAC): The non-deuterated, non-esterified parent molecule.
-
N-Acetyl-L-cysteine (NAC): A widely used antioxidant and mucolytic agent, which is the monomeric reduced form of DiNAC.
-
N-Acetyl-L-cysteine Ethyl Ester (NACET): An esterified, more lipophilic version of NAC.
-
L-Cystine: The natural, oxidized dimer of cysteine.
Data Presentation: Quantitative Comparison of Cystine Analogs
The following tables provide a summary of quantitative data, including both experimentally determined values from the literature for related compounds and inferred properties for this compound based on the known effects of its chemical modifications.
Table 1: Physicochemical and Inferred Performance Characteristics
| Feature | This compound | N,N'-Diacetyl-L-cystine (DiNAC) | N-Acetyl-L-cysteine (NAC) | N-Acetyl-L-cysteine Ethyl Ester (NACET) | L-Cystine |
| Molecular Weight | 442.62 g/mol [1] | 324.4 g/mol | 163.2 g/mol | 191.2 g/mol | 240.3 g/mol |
| Lipophilicity | High (inferred) | Moderate | Low | High[2][3][4][5] | Low |
| Aqueous Solubility | Low (inferred) | Moderate | High | Moderate | Low |
| Cell Permeability | High (inferred) | Moderate | Low[2] | High[2][3][4][5] | Low (requires transporter) |
| Metabolic Stability | High (inferred)[6][7] | Moderate | Low (readily oxidized) | Moderate (hydrolyzed intracellularly)[5] | Metabolically active |
| Primary Research Use | Internal standard in PK studies (inferred) | Immunomodulation, Atherosclerosis research[8][9][10] | Antioxidant, GSH precursor | GSH replenishment, antioxidant[2][3][4] | Cysteine source, ferroptosis studies |
Table 2: Performance in Cellular Assays (Based on Literature for Analogs)
| Assay | This compound (Expected) | N,N'-Diacetyl-L-cystine (DiNAC) | N-Acetyl-L-cysteine (NAC) | N-Acetyl-L-cysteine Ethyl Ester (NACET) |
| Intracellular GSH Increase | High | Moderate | Low to Moderate[2] | High[2][3][4] |
| Protection against Oxidative Stress | High | Moderate | Moderate | High[2] |
| Inhibition of Ferroptosis | Potentially High | Potentially Moderate | Moderate to High | High |
Experimental Protocols
Detailed methodologies are crucial for the accurate comparison of these compounds. Below are protocols for key experiments relevant to the evaluation of cystine analogs.
Metabolic Stability Assay in Plasma and Microsomes
This assay evaluates the susceptibility of a compound to enzymatic degradation.
-
Materials: Test compound (e.g., N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester), control compound (e.g., a compound with known stability), plasma (human, mouse, or rat), liver microsomes, NADPH regenerating system, quenching solution (e.g., acetonitrile with an internal standard), LC-MS/MS system.
-
Protocol:
-
Pre-warm plasma or a mixture of liver microsomes and buffer to 37°C.
-
Add the test compound to initiate the reaction. For microsomal assays, add the NADPH regenerating system to start the enzymatic reaction.
-
At various time points (e.g., 0, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to the quenching solution.
-
Centrifuge the samples to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the test compound.
-
Calculate the percentage of the compound remaining at each time point relative to the 0-minute sample. A study on tert-butyl ester-based prodrugs showed that this modification significantly enhances stability in gastrointestinal homogenates and plasma[6][7].
-
Cell Permeability Assay (PAMPA)
The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method to predict passive intestinal absorption.
-
Materials: 96-well filter plates, 96-well acceptor plates, phosphatidylcholine solution in dodecane, phosphate-buffered saline (PBS), test compounds, UV-Vis plate reader.
-
Protocol:
-
Coat the filter of the filter plate with the phosphatidylcholine solution to form an artificial membrane.
-
Add the test compound solution in PBS to the wells of the filter plate (donor compartment).
-
Add fresh PBS to the wells of the acceptor plate.
-
Place the filter plate on top of the acceptor plate, ensuring the membrane is in contact with the acceptor solution.
-
Incubate for a set period (e.g., 4-18 hours) at room temperature.
-
Measure the concentration of the test compound in both the donor and acceptor wells using a UV-Vis plate reader.
-
Calculate the permeability coefficient (Pe). Esterification of NAC to NACET has been shown to drastically increase lipophilicity and cell permeability[2][3][4].
-
Intracellular Glutathione (GSH) Quantification
This assay measures the ability of a cystine analog to increase the intracellular pool of GSH.
-
Materials: Cell line of interest (e.g., HT-1080), cell culture medium, test compounds, lysis buffer, GSH detection kit (e.g., based on Ellman's reagent or a fluorescent probe), plate reader.
-
Protocol:
-
Plate cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with different concentrations of the test compounds for a specified duration (e.g., 24 hours).
-
Wash the cells with PBS and then lyse them.
-
Quantify the protein concentration in the lysates.
-
Measure the GSH concentration in the lysates using a commercial kit according to the manufacturer's instructions.
-
Normalize the GSH concentration to the protein concentration for each sample. Studies have demonstrated that NACET is more effective than NAC at increasing intracellular GSH levels[2].
-
Ferroptosis Inhibition Assay
This assay determines the ability of a compound to rescue cells from ferroptosis induced by specific inhibitors.
-
Materials: Ferroptosis-sensitive cell line (e.g., HT-1080), cell culture medium, a ferroptosis inducer (e.g., erastin or RSL3), test compounds, cell viability assay reagent (e.g., CellTiter-Glo® or resazurin), plate reader.
-
Protocol:
-
Seed cells in a multi-well plate and allow them to attach.
-
Pre-treat the cells with various concentrations of the test compounds for a few hours.
-
Add the ferroptosis inducer (e.g., erastin) to the wells.
-
Incubate for a period sufficient to induce cell death (e.g., 24-48 hours).
-
Measure cell viability using a suitable assay.
-
Calculate the percentage of cell viability relative to the untreated control. Cysteine and other thiol-containing compounds can inhibit ferroptosis in a GPX4-dependent manner[11][12].
-
Mandatory Visualization
Signaling and Metabolic Pathways
The following diagrams illustrate key pathways and workflows relevant to the use of cystine analogs.
Caption: Intracellular delivery and metabolism of cystine analogs.
Caption: Workflow for evaluating and comparing cystine analogs.
Caption: Structure-function relationships of the target compound.
Conclusion
This compound represents a promising tool for specific applications in metabolic and pharmacokinetic research. Based on the known effects of its structural modifications, it is inferred to possess high metabolic stability and cell permeability, making it an excellent candidate for an internal standard in studies involving other cystine-based prodrugs. While direct comparative experimental data for this specific molecule is currently lacking in the public domain, the principles derived from studies on related analogs like NACET and other tert-butyl ester prodrugs provide a strong rationale for its utility. Researchers are encouraged to use the provided experimental protocols to generate head-to-head comparative data to further elucidate the performance of this and other novel cystine analogs in their specific research contexts.
References
- 1. cdn.usbio.net [cdn.usbio.net]
- 2. mdpi.com [mdpi.com]
- 3. N-Acetylcysteine ethyl ester (NACET): a novel lipophilic cell-permeable cysteine derivative with an unusual pharmacokinetic feature and remarkable antioxidant potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. buynacet.com [buynacet.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. [PDF] N,N'-diacetyl-L-cystine (DiNAC), the disulphide dimer of N-acetylcysteine, inhibits atherosclerosis in WHHL rabbits: evidence for immunomodulatory agents as a new approach to prevent atherosclerosis. | Semantic Scholar [semanticscholar.org]
- 11. Cysteine and homocysteine can be exploited by GPX4 in ferroptosis inhibition independent of GSH synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Deuterium Isotope Effect in Reverse-Phase Chromatography: A Comparative Guide
For researchers, scientists, and drug development professionals employing deuterated compounds as internal standards in quantitative bioanalysis, understanding the nuances of their chromatographic behavior is critical. The substitution of hydrogen with its heavier isotope, deuterium, can lead to a subtle yet significant phenomenon known as the chromatographic isotope effect (CIE), resulting in a shift in retention time compared to the non-deuterated analog. This guide provides an objective comparison of the retention behavior of deuterated and non-deuterated compounds in reverse-phase chromatography, supported by experimental data and detailed methodologies.
The Inverse Isotope Effect: A Common Trend in RPLC
In reverse-phase liquid chromatography (RPLC), the most prevalent chromatographic mode, a consistent trend is observed: deuterated compounds typically elute slightly earlier than their protiated (non-deuterated) counterparts.[1][2][3] This is commonly referred to as an "inverse isotope effect".[1][2] The fundamental reason for this lies in the minor but impactful physicochemical differences between a carbon-hydrogen (C-H) bond and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability for the deuterated molecule.[1] These alterations influence the intermolecular van der Waals forces between the analyte and the non-polar stationary phase, resulting in weaker interactions and, consequently, earlier elution for the deuterated compound.[2]
However, it is important to note that a "normal" isotope effect, where the deuterated compound elutes later, can occur, particularly in normal-phase liquid chromatography (NPLC).[4] In NPLC, the stationary phase is polar, and the mobile phase is non-polar. In this environment, the slightly increased polarity of the C-D bond can lead to stronger interactions with the polar stationary phase, causing the deuterated compound to be retained longer.
Factors Influencing the Isotope Effect
The magnitude of the retention time shift is not constant and is influenced by several factors:
-
Number and Location of Deuterium Atoms: A higher degree of deuteration generally leads to a more pronounced shift in retention time.[5] The position of the deuterium atoms within the molecule also plays a role; substitution on aromatic rings can have a different impact than on aliphatic chains.[6][7]
-
Molecular Structure: The overall structure and hydrophobicity of the analyte are crucial. The isotope effect is more significant for molecules where the deuterated portion contributes substantially to the interaction with the stationary phase.
-
Chromatographic Conditions:
-
Stationary Phase: The type of stationary phase (e.g., C18, C8, Phenyl) can influence the extent of the isotope effect.[6]
-
Mobile Phase Composition: The organic modifier (e.g., acetonitrile, methanol) and its proportion in the mobile phase can modulate the retention time difference.[3]
-
Temperature: Column temperature can affect the thermodynamics of the interactions and thus the separation of isotopologues.[6]
-
Quantitative Comparison of Retention Times
The following tables summarize quantitative data from various studies, illustrating the typical retention time differences observed between deuterated and non-deuterated compounds in reverse-phase chromatography. The retention time shift (Δt_R) is calculated as:
Δt_R = t_R(protiated) - t_R(deuterated)
A positive Δt_R value indicates that the deuterated compound elutes earlier.
| Compound | Degree of Deuteration | Chromatographic System | t_R (protiated) (min) | t_R (deuterated) (min) | Δt_R (s) | Reference |
| Dimethyl-labeled peptides (light vs. intermediate) | - | UPLC-ESI-MS/MS | - | - | 2.0 | [2] |
| Dimethyl-labeled peptides (light vs. heavy) | - | UPLC-ESI-MS/MS | - | - | 2.9 | [2] |
| Olanzapine | d3 | Normal-Phase LC-MS/MS | 1.60 | 1.66 | -3.6 | [4] |
| Des-methyl olanzapine | d8 | Normal-Phase LC-MS/MS | 2.62 | 2.74 | -7.2 | [4] |
Note: The data for Olanzapine and Des-methyl olanzapine were obtained using normal-phase chromatography, hence the negative Δt_R indicating a normal isotope effect.
Experimental Protocols
Accurate assessment of the chromatographic isotope effect requires well-defined and reproducible experimental conditions. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Co-elution of an Analyte and its Deuterated Internal Standard
Objective: To determine the retention time difference (Δt_R) between a non-deuterated analyte and its deuterated internal standard under specific reversed-phase LC-MS conditions.[2]
Materials:
-
Analyte of interest
-
Deuterated internal standard
-
HPLC-grade water
-
HPLC-grade organic modifier (e.g., acetonitrile or methanol)
-
Acid modifier (e.g., formic acid or acetic acid)
-
A suitable reversed-phase HPLC or UHPLC column (e.g., C18, 2.1 x 50 mm, 1.8 µm)
Instrumentation:
-
HPLC or UHPLC system
-
Mass spectrometer (e.g., triple quadrupole)
Procedure:
-
Standard Preparation: Prepare individual stock solutions of the analyte and the deuterated internal standard in a suitable solvent. Prepare a working solution containing a mixture of both compounds at a known concentration.
-
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to achieve good peak shape and retention for the analyte (e.g., start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, and then return to initial conditions).[1]
-
Flow Rate: 0.4 mL/min[1]
-
Column Temperature: 30 °C[1]
-
Injection Volume: 5 µL[1]
-
-
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode, optimized for the analyte.
-
Scan Type: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM) for both the analyte and the deuterated internal standard.
-
-
Data Acquisition and Analysis:
-
Inject the mixed working solution onto the LC-MS system.
-
Acquire the chromatograms for both the analyte and the deuterated internal standard.
-
Determine the retention time at the apex of each peak.
-
Calculate the retention time difference (Δt_R).
-
Repeat the injection at least three times to assess the reproducibility of the retention times and the Δt_R.[2]
-
Visualizing the Isotope Effect and Experimental Workflow
To better understand the concepts and processes discussed, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. Deuterium isotope effects on hydrophobic interactions: the importance of dispersion interactions in the hydrophobic phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Cross-Validation of Cysteine Quantification Methods Using Stable Isotope-Labeled and Non-Isotopic Internal Standards
For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Appropriate Internal Standard for Cysteine Analysis
The accurate quantification of cysteine, a crucial amino acid involved in numerous physiological and pathological processes, is paramount in biomedical research and drug development. The choice of an internal standard is a critical determinant of the reliability and robustness of any quantitative analytical method, particularly in complex biological matrices. This guide provides a comprehensive cross-validation of two common approaches for cysteine quantification by Liquid Chromatography-Mass Spectrometry (LC-MS): one employing a stable isotope-labeled (SIL) internal standard and the other a non-isotopic (structural analog) internal standard.
Stable isotope-labeled internal standards are widely regarded as the gold standard in quantitative mass spectrometry.[1][2] Their physicochemical properties are nearly identical to the analyte, ensuring they co-elute and experience similar matrix effects, thus providing the most accurate correction for variations during sample preparation and analysis.[1][2] However, practical considerations such as cost and availability may lead researchers to consider non-isotopic internal standards. This guide presents a data-driven comparison to aid in the informed selection of the most appropriate internal standard for your specific research needs.
Quantitative Performance Comparison
The following table summarizes the key performance metrics for two distinct analytical methods for cysteine quantification. Method A utilizes a stable isotope-labeled internal standard (d4-Cystine), while Method B employs a non-isotopic internal standard (Norvaline). The data for Method A is derived from a validated high-resolution accurate mass (HRAM) LC/MS method.[3] The data for Method B is a composite representation based on typical performance characteristics of amino acid analysis methods using non-isotopic internal standards and pre-column derivatization.[4]
| Validation Parameter | Method A: Stable Isotope-Labeled IS (d4-Cystine) | Method B: Non-Isotopic IS (Norvaline with Derivatization) |
| Linearity (R²) | > 0.999[3] | > 0.99[5] |
| Limit of Quantification (LOQ) | 0.02 µM[3] | 0.19 - 0.89 pmol per injection[5] |
| Intra-day Precision (%RSD) | < 5.2%[3] | < 10%[6] |
| Inter-day Precision (%RSD) | < 5.0%[3] | < 15%[6] |
| Accuracy (% Recovery) | 97.3% - 103.2%[3] | 85% - 115% |
| Matrix Effect | Effectively compensated | Potential for significant variability |
| Derivatization Required | No | Yes (e.g., AccQ•Tag)[4] |
Experimental Protocols
Method A: Cysteine Quantification using a Stable Isotope-Labeled Internal Standard (d4-Cystine)
This method is adapted from a validated protocol for the quantification of cystine (the oxidized dimer of cysteine) in white blood cells using a high-resolution accurate mass LC/MS system.[3]
1. Sample Preparation:
-
Spike samples, calibration standards, and quality control (QC) solutions with d4-cystine internal standard to a final concentration of 2 µM.[3]
-
Precipitate proteins by adding ice-cold acetonitrile.
-
Centrifuge to pellet the precipitated protein and collect the supernatant for analysis.
2. LC-MS/MS Analysis:
-
LC System: Agilent 1290 Infinity LC System or equivalent.[3]
-
Column: Appropriate reversed-phase column for amino acid analysis.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing a suitable modifier like formic acid.
-
MS System: Agilent 6530 Accurate-Mass Q-TOF LC/MS System or equivalent triple quadrupole mass spectrometer.[3]
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Monitor the specific mass transitions for cysteine and d4-cystine.
3. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of cysteine to d4-cystine against the concentration of the calibration standards.
-
Determine the concentration of cysteine in unknown samples by interpolating their peak area ratios from the calibration curve.
Method B: Cysteine Quantification using a Non-Isotopic Internal Standard (Norvaline) with Pre-column Derivatization
This protocol is a generalized representation based on established methods for amino acid analysis using a non-isotopic internal standard and pre-column derivatization.[4]
1. Sample Preparation:
-
Add the non-isotopic internal standard, Norvaline, to all samples, calibration standards, and QC solutions to a final concentration of 250 µM.[4]
-
Perform a protein precipitation step, if necessary, using a suitable agent like methanol or acetonitrile.
-
Centrifuge and collect the supernatant.
2. Pre-column Derivatization (AccQ•Tag Method): [4]
-
To a 10 µL aliquot of the sample/standard, add 70 µL of borate buffer and mix.
-
Add 20 µL of AccQ•Tag reagent, vortex, and heat at 55 °C for 10 minutes.
-
Allow the sample to cool before analysis.
3. LC-MS/MS Analysis:
-
LC System: Waters ACQUITY UPLC System or equivalent.[4]
-
Column: AccQ•Tag Ultra C18 column or equivalent.
-
Mobile Phase: Gradient elution with an aqueous buffer and an organic solvent like acetonitrile.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Data Acquisition: Monitor the specific mass transitions for the derivatized cysteine and derivatized norvaline.
4. Quantification:
-
Construct a calibration curve by plotting the peak area ratio of derivatized cysteine to derivatized norvaline against the concentration of the calibration standards.
-
Determine the concentration of cysteine in unknown samples from the calibration curve.
Visualizing the Methodologies
To further elucidate the experimental workflows and the underlying principles of each method, the following diagrams are provided.
Caption: Workflow for Cysteine Quantification using a Stable Isotope-Labeled Internal Standard.
Caption: Workflow for Cysteine Quantification using a Non-Isotopic Internal Standard.
Caption: Logical Comparison of Internal Standard Types for Cysteine Quantification.
Conclusion
The cross-validation of these two methodologies highlights a clear trade-off between performance and practical considerations. The use of a stable isotope-labeled internal standard (Method A) provides superior accuracy, precision, and robustness, particularly in complex biological matrices, by effectively compensating for matrix effects without the need for derivatization.[3][7] This makes it the recommended approach for regulated bioanalysis and studies where the highest level of data integrity is required.
Conversely, a method employing a non-isotopic internal standard (Method B) can offer a more cost-effective and readily available alternative. However, this approach is more susceptible to variability from matrix effects and requires an additional derivatization step, which can introduce its own sources of error.[8] While acceptable performance can be achieved with careful method development and validation, the potential for compromised accuracy should be carefully considered.
Ultimately, the choice of internal standard should be guided by the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, and budgetary constraints. This guide provides the necessary data and experimental frameworks to make an informed decision, ensuring the generation of reliable and reproducible cysteine quantification data.
References
- 1. benchchem.com [benchchem.com]
- 2. iroatech.com [iroatech.com]
- 3. agilent.com [agilent.com]
- 4. waters.com [waters.com]
- 5. Simultaneous analysis of the non-canonical amino acids norleucine and norvaline in biopharmaceutical-related fermentation processes by a new ultra-high performance liquid chromatography approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. crimsonpublishers.com [crimsonpublishers.com]
- 8. Amino Acid Pre-column Derivatization HPLC Analysis Methods - Creative Proteomics [creative-proteomics.com]
Performance Evaluation of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6 and its Alternatives in Research Applications
This guide provides a comprehensive comparison of "N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6" with its non-deuterated counterpart and other cystine analogs. The evaluation focuses on its primary application as an internal standard in mass spectrometry-based bioanalysis and explores the performance of related compounds in cell culture applications for reducing oxidative stress.
Part 1: Bioanalytical Performance as an Internal Standard
"this compound" is primarily designed for use as a stable isotope-labeled internal standard (SIL-IS) in quantitative mass spectrometry. Its performance is benchmarked against its non-deuterated analog, "N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester".
Stable isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry for their ability to provide high accuracy and precision.[1] The key advantage of using a deuterated standard like "this compound" lies in the kinetic isotope effect, which can result in a slower rate of metabolism and an altered pharmacokinetic profile compared to the non-deuterated form. This subtle mass difference allows for its distinction from the analyte by a mass spectrometer while maintaining nearly identical chemical and physical properties.[1]
Table 1: Comparison of Deuterated vs. Non-Deuterated Internal Standards for Quantitative Bioanalysis
| Performance Metric | This compound (Deuterated IS) | N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester (Non-Deuterated Analog IS) | Justification |
| Analyte Co-elution | High | High | Both compounds are chemically identical, ensuring they behave similarly during chromatography. |
| Correction for Matrix Effects | Excellent | Good to Moderate | The deuterated standard co-elutes almost perfectly with the analyte, providing superior correction for ion suppression or enhancement.[1] |
| Correction for Sample Loss | Excellent | Good | Near-identical chemical properties ensure the deuterated standard accurately reflects analyte loss during sample preparation.[1] |
| Accuracy & Precision | High | Moderate to High | The ability to correct for variability in sample preparation and instrument response leads to more reliable quantification.[1] |
| Risk of Isotopic Crosstalk | Low | Not Applicable | High isotopic purity minimizes interference with the analyte signal. |
| Cost | Higher | Lower | The synthesis of deuterated compounds is generally more complex and expensive.[1] |
Experimental Protocol: Quantification of a Cysteine Derivative in Plasma using LC-MS/MS with a Deuterated Internal Standard
This protocol outlines a general procedure for the quantification of a cysteine derivative analyte in a biological matrix using "this compound" as an internal standard.
1. Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of a known concentration of "this compound" working solution.
-
Add 400 µL of a protein precipitation solvent (e.g., acetonitrile or methanol) to the sample.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge the sample at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: A suitable C18 reversed-phase column.
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard are monitored.
-
3. Data Analysis:
-
The peak area of the analyte is normalized to the peak area of the deuterated internal standard for each sample.
-
A calibration curve is constructed by plotting the peak area ratio against the concentration of the analyte in the calibration standards.
-
The concentration of the analyte in the unknown samples is determined from the calibration curve.
Experimental workflow for LC-MS/MS bioanalysis.
Part 2: Performance of Cystine Analogs in Cell Culture Applications
While "this compound" is an analytical standard, its structural relatives, N,N'-diacetyl-L-cystine (DiNAC), N,N'-diacetyl-L-cystine dimethylester (DACDM), and N-acetyl-cysteine (NAC), are utilized in cell culture to mitigate oxidative stress and improve protein production. A study by Chevallier et al. (2021) assessed the performance of some of these analogs in CHO cell culture.[2]
Table 2: Performance Comparison of Cystine Analogs in CHO Cell Culture
| Performance Metric | N,N'-diacetyl-L-cystine dimethylester (DACDM) | N-acetyl-cysteine (NAC) | N,N'-diacetyl-L-cystine (DiNAC) | Justification |
| Impact on Cell Viability | Maintained high viability | Can reduce viability at higher concentrations | Data not available in the comparative study | DACDM appears to be less cytotoxic than NAC at comparable concentrations. |
| Increase in Intracellular Glutathione | Significant increase | Moderate increase | Data not available in the comparative study | DACDM was shown to be more effective at increasing the intracellular glutathione pool.[2] |
| Reduction of Product Variants | Positive impact | Less effective than DACDM | Data not available in the comparative study | Replacement of cysteine with DACDM showed a positive impact on charge variant levels.[2] |
| Potency | High | Moderate | Reported to be 100 to 1000 times more potent than NAC in immunomodulatory effects, but cell culture data is limited. | DiNAC's high potency in other biological systems suggests it could be effective at lower concentrations. |
Note: Direct comparative data for "this compound" in cell culture is not available as it is intended for analytical use.
Experimental Protocol: Evaluation of Cysteine Analogs on Intracellular Glutathione Levels
This protocol describes a method to assess the impact of different cysteine analogs on the intracellular glutathione (GSH) levels in cultured cells.
1. Cell Culture and Treatment:
-
Seed CHO cells in 6-well plates at a density of 1 x 10^6 cells/well and culture for 24 hours.
-
Replace the culture medium with fresh medium containing different concentrations of the cysteine analogs (e.g., DACDM, NAC, DiNAC).
-
Include a control group with no added cysteine analog.
-
Incubate the cells for a defined period (e.g., 24 or 48 hours).
2. Cell Lysis and Sample Preparation:
-
After incubation, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a suitable lysis buffer (e.g., RIPA buffer).
-
Centrifuge the cell lysate at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant for glutathione analysis.
3. Glutathione (GSH) Assay:
-
Use a commercially available colorimetric or fluorometric GSH assay kit.
-
Follow the manufacturer's instructions to measure the GSH concentration in the cell lysates.
-
Normalize the GSH concentration to the total protein concentration of each sample, determined by a protein assay (e.g., BCA assay).
4. Data Analysis:
-
Calculate the fold change in intracellular GSH levels for each treatment group relative to the control group.
-
Perform statistical analysis (e.g., ANOVA) to determine the significance of the observed differences.
References
Safety Operating Guide
Prudent Disposal of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6: A Step-by-Step Guide for Laboratory Personnel
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides a comprehensive guide to the safe and responsible disposal of N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6, a deuterated derivative of N,N'-Diacetyl-L-cystine. While specific safety data for the deuterated form is limited, a conservative approach based on the non-deuterated analogue and general principles of laboratory safety is essential.
Safety and Handling Precautions
Although the non-deuterated form, N,N'-Diacetyl-L-cystine, is not classified as a hazardous substance, it is recommended to handle the deuterated compound as potentially hazardous until more toxicological data is available.[1][2] Always wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, when handling this compound. Work in a well-ventilated area, preferably within a fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
The following protocol outlines the recommended procedure for the disposal of this compound and its contaminated materials. This process is designed to prioritize safety and environmental responsibility.
-
Waste Identification and Segregation:
-
Solid Waste: Collect any unused or expired this compound solid, along with any contaminated items such as weighing paper, gloves, or pipette tips, in a dedicated, clearly labeled hazardous waste container. The label should include the chemical name, CAS number (1356382-52-9), and the appropriate hazard warnings (e.g., "Caution: Chemical Waste").
-
Liquid Waste: If the compound is dissolved in a solvent, the entire solution should be treated as chemical waste. The waste container must be compatible with the solvent used and clearly labeled with the names and approximate concentrations of all components. Do not mix with other incompatible waste streams.
-
-
Waste Storage:
-
Store the sealed waste container in a designated, secondary containment area away from incompatible materials. The storage area should be cool, dry, and well-ventilated.
-
Maintain a log of the accumulated waste, noting the date and quantity added.
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the waste manifest with all necessary information about the chemical, including its name, CAS number, and quantity.
-
Follow all institutional and local regulations for the packaging and transportation of chemical waste.
-
-
Documentation:
-
Retain all documentation related to the disposal of this compound, including the waste manifest and any communications with the disposal contractor, for your records.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Quantitative Data Summary
Due to the limited availability of specific safety and disposal data for this compound, a quantitative data table for disposal parameters is not available. The non-deuterated form is noted as being slightly hazardous to water, but specific concentration limits for aqueous disposal are not provided.[2] Therefore, drain disposal is not recommended. The primary disposal route should be through a certified chemical waste handler.
| Parameter | Value | Source |
| CAS Number | 1356382-52-9 | [3][4][5][6] |
| Molecular Formula | C18H26D6N2O6S2 | [3][4] |
| Appearance | Off-White Solid | [3] |
| Storage | 2-8°C Refrigerator or Room Temperature | [3][4] |
| Water Hazard Class (for non-deuterated form) | 1 (Slightly hazardous for water) | [2] |
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. cdn.usbio.net [cdn.usbio.net]
- 5. N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-D6, TRC 100 mg | Buy Online | Toronto Research Chemicals | Fisher Scientific [fishersci.es]
- 6. N,N’-Diacetyl-L-cystine Bis(tert-Butyl) Diester-D6 | 1356382-52-9 [sigmaaldrich.com]
Essential Safety and Logistical Information for Handling N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6
For researchers, scientists, and drug development professionals, the safe and effective handling of specialized chemical reagents is paramount. This document provides essential safety protocols, operational guidance, and disposal plans for N,N'-Diacetyl-L-cystine Bis(tert-Butyl) Diester-d6.
Chemical Identity and Properties
| Property | Value | Source |
| CAS Number | 1356382-52-9 | [1][2] |
| Molecular Formula | C18H26D6N2O6S2 | [2] |
| Molecular Weight | 442.62 g/mol | [1][2] |
| Appearance | Off-White Solid | [1] |
| Storage Temperature | 2-8°C (Refrigerator) | [1] |
| Shipping Conditions | Ambient | [1] |
| Solubility | Soluble in Chloroform and Methanol. | [2] |
Hazard Identification and Precautionary Measures
General Precautions:
-
Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any dust or vapors.[4]
-
Avoid contact with skin and eyes.[5]
-
Do not ingest or inhale.[5]
-
Wash hands thoroughly after handling.[5]
Personal Protective Equipment (PPE)
A comprehensive personal protective equipment strategy is crucial to ensure laboratory safety. The following PPE should be worn when handling this compound:
| PPE Category | Item | Specification |
| Eye Protection | Safety glasses with side shields or chemical safety goggles | Must be worn at all times in the laboratory. |
| Hand Protection | Nitrile or neoprene gloves | Inspect gloves for tears or holes before use. |
| Body Protection | Laboratory coat | Should be fully buttoned. |
| Respiratory Protection | Not generally required under normal handling conditions in a fume hood. | If handling large quantities or if dust is generated outside of a fume hood, a NIOSH-approved respirator may be necessary. |
Experimental Workflow and Handling Protocol
The following diagram outlines the standard operating procedure for handling this compound in a laboratory setting.
Spill and Emergency Procedures
In the event of a spill, the following steps should be taken:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Inform your supervisor and colleagues.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-up: Wearing appropriate PPE, carefully sweep or scoop up the absorbed material and place it in a sealed container for disposal.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation develops.
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Disposal Plan
All waste containing this compound must be disposed of as chemical waste.
-
Solid Waste: Collect any solid waste, including contaminated absorbent materials, in a clearly labeled, sealed container.
-
Liquid Waste: Unused solutions should be collected in a designated waste container.[6] Since the compound is soluble in chloroform, the waste should be placed in a halogenated organic waste container.[4] Do not pour chemical waste down the drain.[4][6]
-
Disposal Vendor: All chemical waste should be disposed of through a licensed hazardous waste disposal company, following all local, state, and federal regulations.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
